Cinnamic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Record name | cinnamic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022489 | |
| Record name | E-Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |
| Record name | Cinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
298.00 to 300.00 °C. @ 760.00 mm Hg | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Cinnamic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
140-10-3, 621-82-9 | |
| Record name | trans-Cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CINNAMIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | E-Cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133 °C | |
| Record name | trans-Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacological Screening of New Cinnamic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, offers multiple points for chemical modification, leading to a diverse array of synthetic analogs with enhanced biological activities.[1][2] These derivatives have garnered significant attention for their therapeutic potential across a wide spectrum of diseases, including cancer, microbial infections, diabetes, and neurological disorders.[1][2][3][4] The biological efficacy of these analogs is heavily influenced by the nature and position of substituents on the this compound backbone.[1] This technical guide provides an in-depth overview of the pharmacological screening of novel this compound analogs, detailing experimental protocols, presenting quantitative data for comparative analysis, and visualizing key cellular pathways and experimental workflows.
Synthesis of this compound Analogs
The synthesis of novel this compound derivatives is a cornerstone of their pharmacological exploration. Various synthetic strategies are employed to generate libraries of analogs for screening.
General Synthetic Approaches:
-
Knoevenagel Condensation: This is a widely used method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine and piperidine.[5][6]
-
Perkin Reaction: This reaction can also be employed for the synthesis of cinnamic acids, though it may lead to the formation of unwanted side products.[3]
-
Amidation and Esterification: The carboxylic acid group of this compound is a common site for modification to produce amides and esters. This can be achieved by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with an appropriate amine or alcohol.[7][8] Other methods include using coupling agents or enzymatic synthesis.[3][8]
In Vitro Pharmacological Screening
A battery of in vitro assays is essential for the initial pharmacological characterization of new this compound analogs. These assays provide crucial information on their biological activity, potency, and mechanism of action.
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents, targeting various cancer cell lines.[5][7][9][10]
Quantitative Data: Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5 | A-549 (Lung) | 10.36 | [7] |
| 1 | A-549 (Lung) | 11.38 | [7] |
| 9 | A-549 (Lung) | 11.06 | [7] |
| 4ii | HT-29 (Colon) | >150 | [5] |
| 4ii | A-549 (Lung) | >150 | [5] |
| 4ii | OAW-42 (Ovarian) | >150 | [5] |
| 4ii | MDA-MB-231 (Breast) | 110 | [5] |
| 4ii | HeLa (Cervical) | 120 | [5] |
| 7f | HCT116 (Colon) | 71 | [9] |
| 9c | HCT116 (Colon) | 76 | [9] |
| 9f | HCT116 (Colon) | 99 | [9] |
| Compound 3 | P-388 (Murine Leukemia) | 0.5 µg/mL | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A-549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours. A positive control (e.g., colchicine) and a vehicle control (e.g., DMSO) should be included.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: MMP-9 Inhibition in Cancer
Several studies suggest that this compound derivatives can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers and involved in tumor invasion and metastasis.[7]
Caption: Inhibition of MMP-9 by this compound analogs prevents ECM degradation.
Antimicrobial Activity
This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[1][4][12]
Quantitative Data: Antimicrobial Activity of this compound Analogs
| Compound ID | Microorganism | MIC (mg/L) | Reference |
| DM2 | S. aureus | 16-64 | [12] |
| 27 | S. aureus | - | [1] |
| 20 | M. tuberculosis H37Ra | - | [1] |
| Methyl 2-nitro cinnamate | Candida albicans | 128 µg/mL | [4] |
| Methyl caffeate | Candida albicans | 128 µg/mL | [4] |
| Butyl cinnamate (6) | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | 626.62 µM | [13] |
| Ethyl cinnamate (3) | Fungal strains | 726.36 µM | [13] |
| Methyl cinnamate (2) | Fungal strains | 789.19 µM | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for the in vitro antimicrobial screening of this compound analogs.
Antioxidant Activity
Many this compound derivatives, particularly those with phenolic hydroxyl groups, exhibit potent antioxidant properties by scavenging free radicals.[5][10][14]
Quantitative Data: Antioxidant Activity of this compound Analogs
| Compound ID | Assay | Activity | Reference |
| 1-4 | DPPH Radical Scavenging | Active | [5] |
| 1-4 | Hydroxyl Radical Scavenging | Active | [5] |
| 1-4 | Superoxide Radical Scavenging | Active | [5] |
| 1-4 | ABTS+ Decolorization | Active | [5] |
| 1-4 | Inhibition of Linoleic Acid Peroxidation | Active | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
In Vivo Pharmacological Screening
Promising candidates from in vitro screening are further evaluated in animal models to assess their efficacy and safety in a whole organism.
Antidiabetic Activity
Certain this compound derivatives have shown potential as insulin-releasing agents, making them interesting for the treatment of diabetes.[3] For instance, derivatives with m-hydroxy or p-methoxy substitutions have been identified as effective insulin secretagogues.[3]
Experimental Protocol: In Vivo Antidiabetic Study in Rats
-
Animal Model: Use streptozotocin-induced diabetic rats as a model for type 1 diabetes.
-
Compound Administration: Administer the test compounds to the diabetic rats orally or via intraperitoneal injection for a specified period.
-
Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals.
-
Biochemical Analysis: At the end of the study, collect blood samples to measure insulin levels, lipid profiles, and markers of liver and kidney function.
-
Histopathology: Perform histopathological examination of the pancreas to assess the effects on islet cells.
Hepatoprotective Activity
The protective effects of this compound analogs against liver damage can be investigated in animal models.
Experimental Protocol: CCl4-Induced Hepatotoxicity Model
-
Animal Model: Induce acute liver injury in rats or mice using a single dose of carbon tetrachloride (CCl4).[15]
-
Pretreatment: Administer the test compounds to the animals for a few days before CCl4 intoxication.[15]
-
Assessment of Liver Damage: 24-48 hours after CCl4 administration, collect blood to measure liver enzymes (ALT, AST) and bilirubin.[15]
-
Histopathology: Euthanize the animals and collect liver tissue for histopathological analysis to assess the degree of necrosis, inflammation, and steatosis.[15]
Conclusion
The pharmacological screening of new this compound analogs is a dynamic and promising area of drug discovery. The versatility of the this compound scaffold allows for the generation of a vast chemical space with diverse biological activities. A systematic screening approach, combining robust in vitro assays with relevant in vivo models, is crucial for identifying lead compounds with therapeutic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based therapeutics. The continued exploration of this class of compounds holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and metabolic disorders.
References
- 1. This compound Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Pharmacological Potential of this compound and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Recent advances in synthetic approaches for bioactive this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Natural this compound Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Natural sources and extraction methods for cinnamic acid
An In-depth Technical Guide to the Natural Sources and Extraction Methods of Cinnamic Acid
Introduction
This compound (trans-3-phenyl-2-propenoic acid) is an unsaturated aromatic carboxylic acid with the formula C₆H₅-CH=CH-COOH.[1] It is a white crystalline compound with a honey-like odor, slightly soluble in water but freely soluble in many organic solvents.[1][2] Naturally occurring primarily as the trans-isomer, this compound is a central intermediate in the biosynthesis of a vast array of natural products in plants, including flavonoids, lignols, coumarins, and stilbenes, via the phenylpropanoid pathway.[1] Its derivatives are noted for various pharmacological activities, including antimicrobial, antioxidant, anticancer, and antidiabetic properties.[3][4] This guide provides a comprehensive overview of the principal natural sources of this compound and details the modern and conventional methodologies for its extraction and quantification, tailored for researchers and drug development professionals.
Principal Natural Sources
This compound and its derivatives are ubiquitously found in the plant kingdom.[5] While it can be found in small amounts in many fruits, vegetables, and whole grains, higher concentrations are typically located in specific plant families and tissues.[4]
Key natural sources include:
-
Cinnamon: The inner bark of trees from the Cinnamomum genus, particularly Cinnamomum cassia (Chinese cinnamon) and Cinnamomum burmanii, is a primary commercial source.[4][6][7] Cinnamaldehyde is the major component of cinnamon oil, but this compound is also a significant constituent.[8]
-
Storax and Balsams: Resinous exudates from trees of the genus Liquidambar (Storax) and other balsams like Peruvian balsam are rich traditional sources.[1][2]
-
Shea Butter: This fat extracted from the nut of the African shea tree (Vitellaria paradoxa) also contains this compound.[2]
-
Allium Species: Derivatives of this compound have been isolated from the bulbs of plants like Allium tripedale.[9][10]
-
Viola Species: The whole plant of Viola betonicifolia has been shown to contain novel this compound derivatives.[3]
Extraction Methodologies
The extraction of this compound from plant matrices involves separating the compound from various other phytochemicals. The choice of method depends on factors such as the nature of the source material, desired purity, yield, and environmental considerations. A generalized workflow from raw material to purified compound is illustrated below.
Conventional Extraction Methods
These traditional methods often involve simple solvent extraction but may require longer extraction times and larger solvent volumes.
Maceration is a simple technique involving soaking the plant material in a solvent for a specified period.
-
Experimental Protocol (Adapted from Viola betonicifolia extraction)[3]:
-
Air-dry and finely powder the plant material.
-
Submerge the powder (e.g., 1.98 kg) in a suitable solvent (e.g., methanol) at room temperature.
-
Allow the mixture to stand for an extended period (e.g., 14 days) with occasional agitation.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield the crude extract.
-
For higher purity, the crude extract can be re-dissolved and partitioned with solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate).
-
This method uses heating to accelerate the extraction process.
-
Experimental Protocol (Adapted from Cinnamomum cassia extraction)[8]:
-
Place the powdered sample (e.g., 2.5 g) into a flask compatible with a reflux apparatus.
-
Add a specified volume of extraction solvent (e.g., 50 mL of aqueous ethanol).
-
Connect the flask to a condenser and heat the mixture to the solvent's boiling point using a water bath.
-
Maintain the reflux for a predetermined duration (e.g., 2.25 hours).[5]
-
After the extraction period, turn off the heat and allow the apparatus to cool to room temperature.
-
Filter the extract through appropriate filter paper (e.g., Whatman No. 41) to remove solid residues.
-
Store the resulting extract at 4 ± 1 °C for further analysis.
-
Modern "Green" Extraction Methods
These techniques offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.[5]
MAE utilizes microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.
-
Experimental Protocol (Adapted from Cinnamomum cassia extraction)[8][11]:
-
Accurately weigh the powdered sample (e.g., 2.5 g) and place it into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 50 mL of 59% ethanol).
-
Place the vessel in a microwave extractor (e.g., operating at 2450 MHz).
-
Apply the optimized microwave power (e.g., 147.5 W) for the specified duration (e.g., 3.4 minutes).
-
Once the extraction is complete, carefully remove the vessel and allow it to cool to room temperature.
-
Filter the extract through Whatman No. 41 filter paper.
-
Adjust the final volume to 50 mL with the extraction solvent and store at 4 ± 1 °C until analysis.
-
UAE employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.
-
Experimental Protocol (General procedure based on comparative studies)[8]:
-
Place the powdered sample (e.g., 2.5 g) in an extraction flask.
-
Add the extraction solvent (e.g., 50 mL of aqueous ethanol).
-
Submerge the flask in an ultrasonic bath operating at a specified frequency (e.g., 40 kHz) and power.
-
Conduct the sonication for the optimized time (e.g., 33 minutes).[5]
-
After extraction, filter the mixture to remove solid particles.
-
Store the clarified extract for subsequent quantification.
-
Quantitative Data on this compound Extraction
The yield of this compound is highly dependent on the natural source, the extraction method employed, and the solvent used. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Extraction Methods and Solvents for trans-Cinnamic Acid from Cinnamomum burmanii Dry Extract [7][12]
| Extraction Method | Solvent | trans-Cinnamic Acid Content (mg/g dry extract) |
| Maceration | 96% Ethanol | 151.35 ± 1.24 |
| Maceration | 70% Ethanol | Not Reported |
| Maceration | 50% Ethanol | 74.258 ± 4.86 |
| Soxhletation | 96% Ethanol | Not Reported |
| Infundation | Water (Aquadest) | Not Reported |
| Note: The study highlighted that 96% and 70% ethanol had a significant effect on the yield, with 96% ethanol via maceration providing the highest content.[7] |
Table 2: Comparison of Green Extraction Methods for this compound from Cinnamomum cassia [5][8]
| Extraction Method | Optimal Conditions | This compound Yield | Total Yield (%) |
| MAE | 59% Ethanol, 147.5 W, 3.4 min | 6.48 mg/100 mL | 0.89% |
| UAE | 65% Ethanol, 150 W, 33.1 min | Not specified, lower than MAE | Not specified, lower than MAE |
| RE | 65% Ethanol, 150 W, 2.25 hrs | Comparable to MAE | Comparable to MAE |
| Note: MAE was concluded to be the most efficient method due to the highest yield combined with the lowest consumption of time, energy, and solvent.[8] |
Biosynthesis of this compound
This compound is a cornerstone of secondary metabolism in plants, produced via the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine, which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[1]
Conclusion
This compound is a valuable natural compound found in various plant sources, most notably cinnamon bark. Its extraction can be achieved through both conventional and modern green techniques. While traditional methods like maceration and reflux extraction are effective, modern approaches such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of efficiency, speed, and sustainability.[8] The selection of an appropriate solvent system, particularly aqueous ethanol, is critical for maximizing yield.[7] The protocols and quantitative data presented in this guide serve as a foundational resource for the efficient isolation and analysis of this compound for research and development purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 621-82-9 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Optimization of green extraction methods for this compound and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of this compound Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
Cinnamic Acid Derivatives: A Technical Guide to Biological Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a foundational scaffold for a vast array of derivatives with significant therapeutic potential.[1][2] Its structure, featuring a benzene ring, an alkene double bond, and a carboxylic acid group, allows for diverse chemical modifications, leading to compounds with enhanced biological activities.[1][3] This technical guide provides an in-depth exploration of the biological efficacy of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and underlying signaling pathways.
Anticancer Activity
This compound derivatives have demonstrated notable anticancer effects across a range of cancer cell lines, including breast, colon, and lung cancer.[2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways.[1][2]
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [4] |
| trans-Cinnamic acid (t-CA) | HT29 (Colon) | 250 | [4] |
| Compound 5 (a novel derivative) | A-549 (Lung) | 10.36 | [5] |
| Methyl-substituted amide derivatives (1, 5, 9) | A-549 (Lung) | 10.36 - 11.38 | [5] |
| Compound 4ii | Multiple cell lines | Potent inhibitor | [6] |
| This compound amides (various) | A-549 (Lung) | 10 - 18 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[7]
Signaling Pathway: MAPK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[9] this compound derivatives, such as cinnamaldehyde, can induce apoptosis in cancer cells by activating the MAPK pathway, specifically the JNK and p38 kinases.[10]
Caption: this compound derivatives can induce apoptosis via the MAPK pathway.
Antimicrobial Activity
This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[11][12] Their mechanism of action often involves the disruption of cell membranes, inhibition of essential enzymes, and prevention of biofilm formation.[2] The nature of substituents on the this compound scaffold plays a crucial role in determining the potency and spectrum of antimicrobial efficacy.[1]
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µM) | Reference |
| This compound | Mycobacterium tuberculosis | 250 - 675 | [2] |
| This compound | Aspergillus niger | 844 | [11] |
| This compound | Candida albicans | 405 | [11] |
| 4-methoxythis compound | Various bacteria and fungi | 50.4 - 449 | [13] |
| 4-Coumaric acid | Mycobacterium tuberculosis H37Rv | 244 | [13] |
| 3-O-caffeoylquinic acid | E. coli and S. aureus | 282 | [11] |
| Butyl cinnamate | Various fungi | 626.62 | [14] |
| 4-isopropylbenzylcinnamide | Various bacteria | 458.15 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
This compound derivatives possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[2] A key mechanism is the inhibition of the NF-κB signaling pathway.[2]
Quantitative Anti-inflammatory Data
| Derivative | Assay | Effect | Reference |
| Ferulic acid dimer | COX-2 expression in RAW 264.7 cells | Marked inhibition at 10 µM | [15] |
| Iso-ferulic acid | COX-2 expression in RAW 264.7 cells | Inhibition at 100 µM | [15] |
| Cinnamic aldehyde, alcohol, acid | NF-κB and IκBα protein expression | Inhibition at 50 µM | [16] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO concentration is determined using the Griess reagent.[17][18]
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.[19]
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.[19]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[17][19]
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[17]
-
Absorbance Measurement: Measure the absorbance at 550 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.[18]
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without treatment.
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[20][21] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[22] this compound derivatives can inhibit this pathway, thereby reducing inflammation.[2]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Antioxidant Activity
Many this compound derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[16] They can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[6]
Quantitative Antioxidant Data
| Derivative | Assay | IC50 or % Scavenging | Reference |
| Ferulic acid | DPPH radical scavenging | IC50: 0.145 mM | [15] |
| Ferulic acid dimer | DPPH radical scavenging | IC50: 3.16 mM | [15] |
| Iso-ferulic acid | DPPH radical scavenging | IC50: 40.20 mM | [15] |
| Indole-based caffeic acid amides | DPPH radical scavenging | IC50: 50.98 - 136.8 µM | [23] |
| Compound 5c (ester derivative) | DPPH radical scavenging | IC50: 56.35 µg/ml | [24] |
Experimental Protocol: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[25][26][27]
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[25]
-
Sample Preparation: Prepare various concentrations of the this compound derivative in methanol.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution.[25]
-
Incubation: Incubate the mixture in the dark for 30 minutes.[25]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[25]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[25]
Neuroprotective Effects
This compound derivatives, such as caffeic acid, have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][28]
Experimental Evidence
Pre-treatment of SH-SY5Y human neuroblastoma cells with caffeic acid has been shown to significantly suppress cell death and apoptosis induced by hydrogen peroxide (H2O2).[28] The protective mechanism involves a decrease in reactive oxygen species (ROS) and lipid peroxidation, an increase in catalase activity, and the regulation of apoptotic and anti-apoptotic genes.[28]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
Principle: To evaluate the protective effect of a compound against an induced neurotoxic insult in a neuronal cell line.
Procedure:
-
Cell Culture: Culture SH-SY5Y cells.
-
Pre-treatment: Pre-treat the cells with the this compound derivative for a specific duration.[28]
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as H2O2, to induce oxidative stress and cell death.[28][29]
-
Cell Viability Assessment: Measure cell viability using the MTT assay.[28]
-
Apoptosis and Oxidative Stress Markers: Analyze markers of apoptosis (e.g., caspase activity, TUNEL assay) and oxidative stress (e.g., ROS levels, lipid peroxidation).[28]
Conclusion
This compound derivatives represent a versatile and promising class of bioactive compounds with a wide range of pharmacological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents is well-documented in the scientific literature. The structure-activity relationships of these derivatives are a key area of ongoing research, with the nature and position of substituents on the core this compound structure significantly influencing their biological effects. This technical guide provides a foundational understanding of their potential, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in harnessing the therapeutic power of these natural product-inspired molecules. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel this compound-Based Antimicrobials [mdpi.com]
- 3. Experimental Evidence of Caffeic Acid’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. cusabio.com [cusabio.com]
- 10. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferulic acid dimer inhibits lipopolysaccharide-stimulated cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. KoreaMed Synapse [synapse.koreamed.org]
- 19. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. DPPH Free Radical Scavenging Activity of this compound Derivatives | Sak-Aiem | Proceedings National & International Conference [journalgrad.ssru.ac.th]
- 25. acmeresearchlabs.in [acmeresearchlabs.in]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Caffeic acid prevents hydrogen peroxide-induced oxidative damage in SH-SY5Y cell line through mitigation of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antioxidant Properties of Cinnamic Acid Derivatives: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds found in various plants, fruits, and vegetables.[1] Renowned for their low toxicity and broad spectrum of biological activities, these compounds are promising candidates for drug development.[2][3] Many this compound derivatives, particularly those featuring phenolic hydroxyl groups, are potent antioxidants with considerable health benefits attributed to their strong free radical scavenging properties.[2][3][4] This technical guide provides an in-depth exploration of the antioxidant properties of this compound derivatives, focusing on their structure-activity relationships, mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Structure-Activity Relationship
The antioxidant capacity of this compound derivatives is intrinsically linked to their chemical structure. The number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring, as well as the characteristics of the propenoic acid side chain, are key determinants of their activity.
-
Hydroxyl Groups: The presence of hydroxyl groups is a primary feature responsible for the antioxidant and free radical-scavenging activity.[5] These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating oxidative chain reactions.[5] Dihydroxy derivatives, such as caffeic acid, generally exhibit higher antioxidant capacity than monohydroxy derivatives like p-coumaric acid.[6]
-
Methoxy Groups: The introduction of electron-donating methoxy groups, as seen in ferulic and sinapic acids, can increase the stability of the resulting phenoxyl radical after hydrogen donation.[7] This enhanced stability facilitates a more rapid hydrogen transfer to free radicals, boosting antioxidant activity.[7]
-
The Propenoic Acid Side Chain: The α,β-unsaturated carbonyl structure in the side chain acts as a Michael acceptor, which is crucial for the indirect antioxidant mechanism involving the activation of the Nrf2 pathway.[1]
dot
Caption: Key structural determinants of the antioxidant activity of this compound derivatives.
Mechanisms of Antioxidant Action
This compound derivatives exert their antioxidant effects through two primary mechanisms: direct radical scavenging and indirect action via the modulation of cellular signaling pathways.
Direct Radical Scavenging
The most direct mechanism is the donation of a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species (ROS) and other free radicals.[5] This process transforms the antioxidant into a relatively stable phenoxyl radical, which, due to resonance delocalization, is less reactive and unable to propagate the oxidative chain reaction.
Indirect Antioxidant Effects: The Nrf2-ARE Pathway
A critical indirect mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9]
-
Under Normal Conditions: Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][10]
-
Under Oxidative Stress/In the Presence of Inducers: this compound derivatives, with their α,β-unsaturated carbonyl structure, can react with cysteine residues on Keap1.[1] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and accumulation of Nrf2.
-
Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[8][10] This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione (GSH) synthesis.[1][8] This cellular defense system enhances the endogenous antioxidant capacity.[1]
dot
Caption: Activation of the Nrf2-ARE pathway by this compound derivatives.
Quantitative Assessment of Antioxidant Activity
The antioxidant potential of this compound derivatives is frequently quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value indicates higher antioxidant activity.
| Derivative | Assay | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) | Source |
| This compound | DPPH | 0.18 | Vitamin C | 0.12 | [11] |
| Cinnamyl Acetate | DPPH | 0.16 | Vitamin C | 0.12 | [11] |
| Caffeic Acid Derivatives | DPPH | Generally lower than Trolox | Trolox | - | [5] |
| Ferulic Acid | DPPH | - | - | - | [5] |
| p-Coumaric Acid | DPPH | - | - | - | [5] |
| Sinapic Acid Derivative | DPPH | Highest activity among tested esters | - | - | [7] |
Note: IC₅₀ values can vary significantly based on specific experimental conditions. This table provides a comparative overview based on cited literature.
Experimental Protocols
A variety of standardized methods are employed to evaluate the antioxidant activity of this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common assays for evaluating direct radical scavenging.
-
Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 515-517 nm.[7] When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[7][11]
-
Methodology:
-
Preparation of Reagents: A stock solution of the test compound (this compound derivative) is prepared in a suitable solvent (e.g., methanol). A working solution of DPPH in the same solvent is also prepared.
-
Reaction: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control sample containing only the solvent and DPPH is also prepared.[11]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured using a UV-Vis spectrophotometer at the characteristic wavelength of DPPH (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity (RSA) or inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[11]
-
IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the corresponding concentrations of the test compound.[11]
-
dot
Caption: A typical workflow for determining antioxidant activity using the DPPH assay.
Other Common Assays
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic compounds.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[12]
-
CUPRAC (Cupric Reducing Antioxidant Capacity) Assay: Similar to FRAP, this assay is based on the reduction of Cu²⁺ to Cu⁺ by the antioxidant.[12]
-
Cell-Based Assays: To assess antioxidant activity in a more biologically relevant context, cell lines like HepG2 or yeast models (Saccharomyces cerevisiae) are used.[1][12] Cells are subjected to oxidative stress (e.g., with H₂O₂), and the protective effect of the this compound derivative is measured by assessing cell viability or the expression of antioxidant enzymes.[12]
Conclusion and Future Perspectives
This compound derivatives are a versatile class of compounds with well-documented antioxidant properties. Their activity stems from both direct radical scavenging, facilitated by hydroxyl groups, and the indirect modulation of cellular defense systems via the Nrf2-ARE pathway. The structure-activity relationship is well-defined, providing a clear rationale for the design and synthesis of novel derivatives with enhanced potency.
For drug development professionals, this compound derivatives offer a promising scaffold for creating therapeutics to combat conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and cancer.[4][13] Future research should focus on optimizing their pharmacokinetic properties to improve bioavailability and translating the potent in vitro antioxidant activity into in vivo therapeutic efficacy.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and antimicrobial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxythis compound Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biomedres.us [biomedres.us]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pharmacological Potential of this compound and Derivatives: A Comprehensive Review [mdpi.com]
Cinnamic Acid: A Pivotal Precursor in the Phenylpropanoid Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cinnamic acid stands as a central intermediate in the vast and intricate network of the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a myriad of natural products in plants, including lignols, flavonoids, isoflavonoids, coumarins, stilbenes, and many other phenolic compounds.[1][2][3] These molecules are not only crucial for plant growth, development, and defense but also possess a wide range of pharmacological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the role of this compound as a precursor in this vital metabolic route, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Core Phenylpropanoid Pathway: From Phenylalanine to Activated Precursors
The journey of the phenylpropanoid pathway begins with the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions, collectively known as the general phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA, a key activated intermediate that serves as the branching point for the synthesis of various downstream products. This compound is the second molecule in this core sequence.
-
Phenylalanine Ammonia-Lyase (PAL): The gateway enzyme, PAL (EC 4.3.1.24), catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[2] This irreversible step commits carbon flux from primary metabolism to the phenylpropanoid pathway.
-
Cinnamate-4-Hydroxylase (C4H): Following its formation, trans-cinnamic acid is hydroxylated at the C4 position of its phenyl ring by cinnamate-4-hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450 monooxygenase. This reaction yields p-coumaric acid.[4]
-
4-Coumarate-CoA Ligase (4CL): The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4-coumarate-CoA ligase (4CL; EC 6.2.1.12). This enzyme catalyzes the formation of a high-energy thioester bond with coenzyme A, producing 4-coumaroyl-CoA.[5][6] This activated molecule is then channeled into various branch pathways leading to the synthesis of a diverse array of secondary metabolites.
Quantitative Data: Enzyme Kinetics and Metabolic Production
The efficiency of the phenylpropanoid pathway and the production of its downstream metabolites are governed by the kinetic properties of its enzymes and the overall metabolic flux. Below are tables summarizing key quantitative data related to the enzymes involved in the initial steps of the pathway and examples of metabolite production from this compound precursors.
Table 1: Kinetic Parameters of Key Enzymes in the General Phenylpropanoid Pathway
| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | Musa cavendishii (Banana) | L-Phenylalanine | 1450 | 0.15 (µmol/min/mg protein) | [7] |
| Cyathobasis fruticulosa | L-Phenylalanine | - | 64.9 (U/mg) | [8] | |
| Cinnamate-4-Hydroxylase (C4H) | Glycine max (Soybean) - GmC4H2 | trans-Cinnamic acid | 6.438 ± 0.74 | 3.6 ± 0.15 | [4] |
| Glycine max (Soybean) - GmC4H14 | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | [4] | |
| Glycine max (Soybean) - GmC4H20 | trans-Cinnamic acid | 3.83 ± 0.44 | 0.13 | [4] | |
| Anthoceros agrestis (expressed in P. patens) | trans-Cinnamic acid | 17.3 | - | [9] | |
| 4-Coumarate-CoA Ligase (4CL) | Arabidopsis thaliana - At4CL2 | Caffeic acid | - | - | [10] |
| Populus trichocarpa x P. deltoides | 4-Coumaric acid | - | - | [11] |
Table 2: Production of Phenylpropanoids from this compound and its Precursors in Engineered Microorganisms
| Host Organism | Precursor | Product | Titer (mg/L) | Reference |
| Escherichia coli | L-Phenylalanine | trans-Cinnamic acid | 597 | [12] |
| Escherichia coli | L-Tyrosine | p-Coumaric acid | 525 | [12] |
| Escherichia coli | Phenylalanine | Pinocembrin | 429 | [13] |
| Escherichia coli | Tyrosine | Naringenin | 119 | [13] |
| Yarrowia lipolytica | This compound | p-Coumaric acid | - | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the phenylpropanoid pathway, focusing on the enzymes that utilize and produce this compound.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)
This protocol is adapted from procedures used for plant and microbial PAL.[8][16][17][18][19]
Materials:
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.8), 10 mM 2-mercaptoethanol, 1 mM EDTA, 2.5% (w/v) PVP-40.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.8).
-
Substrate Solution: 40 mM L-phenylalanine in Assay Buffer.
-
Stopping Solution: 4 M HCl.
-
UV-Vis Spectrophotometer.
-
Centrifuge.
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh or frozen plant tissue (e.g., 1 g) in ice-cold Extraction Buffer (e.g., 5 mL).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 900 µL of Assay Buffer and 100 µL of Substrate Solution.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme extract to the reaction mixture.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Stopping Solution.
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 290 nm against a blank (a reaction mixture where the enzyme was added after the stopping solution). The formation of trans-cinnamic acid results in an increase in absorbance at this wavelength.
-
-
Calculation:
-
Calculate the PAL activity using a standard curve of trans-cinnamic acid. One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.
-
Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay (Microsomal Fraction)
This protocol is based on methods for assaying this membrane-bound cytochrome P450 enzyme.[3][4][20]
Materials:
-
Homogenization Buffer: 100 mM potassium phosphate (pH 7.6), 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA.
-
Resuspension Buffer: 50 mM potassium phosphate (pH 7.6).
-
Assay Mixture: 50 mM potassium phosphate (pH 7.6), 10 µM trans-cinnamic acid, 1 mM NADPH.
-
Stopping Solution: Concentrated HCl or ethyl acetate.
-
HPLC system with a C18 column.
-
Ultracentrifuge.
Procedure:
-
Microsome Isolation:
-
Homogenize plant tissue in ice-cold Homogenization Buffer.
-
Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) for 15 minutes to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.
-
Wash the pellet with Homogenization Buffer without DTT and resuspend it in a minimal volume of Resuspension Buffer.
-
-
Enzyme Assay:
-
Initiate the reaction by adding a known amount of microsomal protein (e.g., 50-100 µg) to the pre-warmed Assay Mixture.
-
Incubate at 25-30°C for 15-30 minutes with shaking.
-
Stop the reaction by adding a small volume of concentrated HCl and extracting the product with ethyl acetate.
-
-
Quantification:
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the sample by HPLC to quantify the formation of p-coumaric acid. Use a standard curve of authentic p-coumaric acid for quantification.
-
Protocol 3: Expression and Purification of 4-Coumarate-CoA Ligase (4CL) in E. coli
This protocol outlines the general steps for producing recombinant 4CL for in vitro studies.[21][22][23][24]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector with a suitable tag (e.g., His-tag).
-
LB medium with appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Wash Buffer (e.g., Lysis Buffer with 20-50 mM imidazole).
-
Elution Buffer (e.g., Lysis Buffer with 250-500 mM imidazole).
-
Affinity chromatography column (e.g., Ni-NTA).
-
SDS-PAGE equipment.
Procedure:
-
Transformation and Expression:
-
Transform the E. coli expression strain with the 4CL expression vector.
-
Grow a starter culture overnight and then inoculate a larger volume of LB medium.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto the pre-equilibrated affinity chromatography column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the tagged 4CL protein with Elution Buffer.
-
-
Analysis:
-
Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant 4CL.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Visualizing the Phenylpropanoid Pathway and Experimental Workflows
Diagrams are essential for understanding the complex relationships within metabolic pathways and experimental procedures. The following diagrams are generated using the Graphviz (DOT language) to illustrate the core concepts discussed in this guide.
Caption: The general phenylpropanoid pathway leading to diverse secondary metabolites.
Caption: A typical experimental workflow for metabolic engineering.
Caption: Transcriptional regulation of the phenylpropanoid pathway by MYB factors.
References
- 1. Frontiers | this compound and Sorbic acid Conversion Are Mediated by the Same Transcriptional Regulator in Aspergillus niger [frontiersin.org]
- 2. osti.gov [osti.gov]
- 3. osti.gov [osti.gov]
- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic engineering of plant secondary metabolites: prospects and its technological challenges [frontiersin.org]
- 8. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolic engineering of plant secondary metabolites: prospects and its technological challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica. [publications.scilifelab.se]
- 16. sunlongbiotech.com [sunlongbiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. Phenylalanine Ammonia-Lyase (PAL) Activity Assay Kit - Profacgen [profacgen.com]
- 19. Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ils.unc.edu [ils.unc.edu]
- 21. Heterologous protein expression in E. coli [protocols.io]
- 22. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. protocols.io [protocols.io]
In Silico Modeling of Cinnamic Acid Interactions with Protein Targets: A Technical Guide
Abstract
Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroprotective effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for the rational design of novel therapeutics. In silico modeling, encompassing techniques such as molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, has become an indispensable tool for elucidating the interactions between these small molecules and their protein targets at an atomic level.[3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the computational approaches used to study this compound-protein interactions, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Introduction to this compound and its Therapeutic Potential
This compound is an organic aromatic acid naturally found in various plants, fruits, and honey, such as Cinnamomum cassia.[1][2] Its structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with enhanced biological efficacy.[4] These derivatives have been shown to modulate the activity of numerous protein targets involved in critical disease pathways. Computational studies have been instrumental in identifying and characterizing these interactions, accelerating the drug discovery process by predicting binding affinities and mechanisms of action before undertaking costly and time-consuming experimental work.[3][5]
Key Protein Targets of this compound Derivatives
In silico studies have identified several key protein families that are effectively targeted by this compound and its derivatives. These proteins are often implicated in the pathogenesis of cancer, metabolic disorders, and inflammatory diseases.
-
Matrix Metalloproteinases (MMPs): Particularly MMP-9, a zinc-dependent enzyme involved in extracellular matrix degradation. Its overexpression is linked to cancer invasion and metastasis.[1][6][7] this compound derivatives have been investigated as potential MMP-9 inhibitors.[1][7][8][9]
-
Xanthine Oxidase (XO): A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to uric acid. Inhibition of XO is a therapeutic strategy for managing hyperuricemia and gout.[10][11]
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of the insulin signaling pathway, making it a prime target for the treatment of type 2 diabetes and obesity.[2][12]
-
Oncogenic Protein Kinases: This large family of enzymes, including Epidermal Growth Factor Receptor (EGFR), plays a central role in cell signaling networks that control growth and proliferation.[13] Dysregulation of these kinases is a hallmark of many cancers.
-
Glucosyltransferase (GTFase): An enzyme produced by Streptococcus mutans that is crucial for the formation of dental plaque and the development of dental caries.[14]
Quantitative Analysis of this compound-Protein Interactions
Molecular docking and other computational methods provide quantitative estimates of the binding affinity between a ligand and its target protein. These values, such as binding energy (ΔG) and the inhibition constant (Ki), are critical for comparing the potency of different compounds.
Table 1: Molecular Docking Results for this compound Derivatives against Matrix Metalloproteinase-9 (MMP-9)
| Compound/Derivative | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |
| Rosmarinic Acid | -14.88 | Not Specified | Not Specified | [8] |
| Cynarin | -13.65 | 17.37 pM | Not Specified | [1][8] |
| Chlorogenic Acid | -12.56 | 557.56 pM | Not Specified | [1][8] |
| Phenyl Amide Cinnamate | -9.64 | 0.085 µM | Not Specified | [3] |
| Novel Derivative (Compound 5) | Not Specified | IC50: 10.36 µM | Leu188, Ala189, Glu227 | [3][6][9] |
Table 2: Molecular Docking Results for this compound Derivatives against Xanthine Oxidase (XO)
| Compound/Derivative | Binding Energy (ΔG, kcal/mol) | IC50 Value | Key Interacting Residues | Reference |
| 3,4,5-trihydroxythis compound | -6.08 | 61.60 µM | Ser876 | [15] |
| Sinapic Acid | -6.12 | 117.00 µM | Ser876 | [15] |
| Caffeic Acid | -5.94 | 214.00 µM | Not Specified | [15] |
| 4-nitrothis compound (4-NA) | Not Specified | 23.02 µmol/L | Forms three hydrogen bonds | [11] |
Table 3: Inhibitory Activity of this compound Derivatives against Protein Tyrosine Phosphatase 1B (PTP1B)
| Compound/Derivative | % Inhibition (at 30 µM) | IC50 Value | Docking Insights | Reference |
| o-hydroxythis compound | Not Specified | 137.67 µM | Non-competitive inhibition | [12] |
| p-hydroxythis compound | Not Specified | 181.6 µM | Non-competitive inhibition | [12] |
| This compound | Not Specified | 4.4 µg/mL | Time-dependent, fast binding | [16] |
| Synthetic Derivative AS4 | 60.57 | Not Specified | Interacts with catalytic site | [17] |
| Synthetic Derivative AS5 | 54.09 | Not Specified | Interacts with catalytic site | [17] |
Visualizing Molecular Pathways and Computational Workflows
Diagrams are essential for conceptualizing complex biological signaling cascades and the multi-step processes involved in in silico research.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. ks.uiuc.edu [ks.uiuc.edu]
- 4. ccsb.scripps.edu [ccsb.scripps.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Comparison of the anti-hyperuricemia effects of several this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Xanthine Oxidase by 4-nitrothis compound: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. researchgate.net [researchgate.net]
- 17. sciensage.info [sciensage.info]
Methodological & Application
Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of trans--cinnamic acid from benzaldehyde and acetic anhydride using the Perkin reaction. Cinnamic acid and its derivatives are valuable precursors in the pharmaceutical industry, finding applications in the synthesis of various drugs, including anticoagulants and anticancer agents. This protocol outlines the conventional heating method, as well as alternative energy-efficient methods such as microwave irradiation and sonochemistry. A comprehensive table summarizing the reaction conditions and yields for different methodologies is included for easy comparison. The experimental workflow is visually represented to facilitate a clear understanding of the process.
Introduction
The Perkin reaction is a well-established organic synthesis method used to produce α,β-unsaturated aromatic acids.[1] It involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the corresponding carboxylic acid, which acts as a base catalyst.[1] The synthesis of trans-cinnamic acid, a key intermediate in the production of pharmaceuticals, flavors, and perfumes, is a classic example of this reaction.[2][3] This application note details the protocol for this synthesis, offering insights into various reaction conditions to guide researchers in optimizing their experimental setup.
Reaction and Mechanism
The overall reaction for the synthesis of trans-cinnamic acid via the Perkin reaction is as follows:
Benzaldehyde + Acetic Anhydride --(NaOAc)--> trans-Cinnamic Acid + Acetic Acid
The mechanism involves the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent series of reactions, including dehydration, leads to the formation of the more stable trans-isomer of this compound.[4]
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data from various published protocols for the Perkin reaction synthesis of trans-cinnamic acid, allowing for a comparative analysis of different methodologies.
| Parameter | Conventional Heating Method | Microwave Irradiation Method | Sonochemical Method |
| Benzaldehyde | 4 g[5], 10.5 g (10 mL)[6], 21 g[7], 0.05 mol[3] | 0.05 mol[8] | 0.05 mol[2][9] |
| Acetic Anhydride | 6 g[5], 15 g (14 mL)[6], 30 g[7], 0.073 mol[3] | 7.5 g (7 mL, 0.073 mol)[8] | 0.073 mol[2][9] |
| Base Catalyst | 2 g Sodium Acetate[5], 6 g Sodium Acetate[6], 0.03 mol Sodium Acetate[3] | 2.5 g Sodium Acetate (0.03 mol)[8] | 0.03 mol Sodium Acetate[2][9] |
| Temperature | 160-180°C[6][10] | Not specified (Microwave Power: 320 W)[8] | 70°C[2][9] |
| Reaction Time | 3-4 hours[5][6] | 5 minutes[8] | 60 minutes[2][9] |
| Reported Yield | 40-53%[11] | Improved yield compared to conventional heating[8] | 4.98%[3][9] |
| Melting Point | 133°C[7][9] | Not Reported | 133°C[3][9] |
Experimental Protocols
Conventional Heating Method
This protocol is the most widely cited method for the synthesis of trans-cinnamic acid in a laboratory setting.
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate[12]
-
Saturated sodium carbonate solution
-
Concentrated hydrochloric acid
-
Activated charcoal[5]
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser with a calcium chloride guard tube[7]
-
Heating mantle or oil bath[5]
-
Apparatus for steam distillation[13]
-
Beakers
-
Büchner funnel and flask[5]
-
pH paper[5]
-
Separating funnel[5]
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 10.5 g of benzaldehyde, 15 g of acetic anhydride, and 6 g of finely powdered anhydrous sodium acetate.[6]
-
Reflux: Attach a reflux condenser and heat the mixture in an oil bath. Maintain the temperature at 160°C for 1 hour, and then increase it to 170-180°C for an additional 3 hours.[6]
-
Quenching: While still hot (around 90-100°C), carefully pour the reaction mixture into a larger flask containing 50 mL of water.[6]
-
Neutralization and Removal of Unreacted Benzaldehyde: Make the solution alkaline by the slow addition of a saturated sodium carbonate solution.[6] Perform steam distillation to remove any unreacted benzaldehyde.[13] Continue until the distillate is clear.[13]
-
Decolorization: Cool the remaining solution and, if necessary, add a small amount of activated charcoal to decolorize it.[5] Heat the mixture and then filter it while hot to remove the charcoal and any resinous byproducts.[5]
-
Precipitation: Acidify the hot filtrate by slowly adding concentrated hydrochloric acid with stirring until the pH is acidic (pH 2), which will cause the trans-cinnamic acid to precipitate.[5][7]
-
Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization.[6] Collect the white crystals of this compound by vacuum filtration using a Büchner funnel.[5] Wash the crystals with cold water.[6]
-
Recrystallization: For further purification, recrystallize the crude product from a mixture of water and ethanol (e.g., a 3:1 water to ethanol ratio).[3][7]
-
Drying: Dry the purified crystals in an oven at a moderate temperature. The expected melting point of pure trans-cinnamic acid is approximately 133°C.[7][9]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key processes in the synthesis and purification of trans-cinnamic acid.
References
- 1. longdom.org [longdom.org]
- 2. scispace.com [scispace.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. studylib.net [studylib.net]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. bepls.com [bepls.com]
- 7. m.youtube.com [m.youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. scribd.com [scribd.com]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: A Validated HPLC-UV Method for the Quantification of Cinnamic Acid in Human Plasma
Introduction
Cinnamic acid is a key phenolic compound found in various plants and is a primary active metabolite of compounds like cinnamaldehyde.[1][2] Its diverse pharmacological properties have led to increased interest in its pharmacokinetic profile. To support such studies, a robust, reliable, and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The method is simple, rapid, and suitable for pharmacokinetic and bioanalytical applications in drug development.[2]
Experimental
Instrumentation and Chemicals An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) was used. All solvents, including acetonitrile and methanol, were of HPLC grade. This compound reference standard and all other chemicals were of analytical grade. Deionized water was used throughout the experiments.
Chromatographic Conditions The separation of this compound was achieved using a C18 stationary phase.[3] The mobile phase composition and other chromatographic parameters were optimized to achieve a sharp peak, good resolution, and a short run time. A summary of the final HPLC conditions is presented in Table 1. The detection wavelength was set at 270 nm, which is near the maximum absorbance for trans-cinnamic acid.[4][5]
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : 2% Acetic Acid (22:10:70, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Detection Wavelength | 270 nm[4] |
| Column Temperature | Ambient (25°C) |
| Run Time | 10 minutes |
Sample Preparation A protein precipitation method was employed for the extraction of this compound from human plasma due to its efficiency and simplicity.[6][7] This technique effectively removes plasma proteins that can interfere with the analysis and damage the HPLC column. The detailed protocol is provided in the "Protocols" section.
Method Validation The method was validated according to established bioanalytical method validation guidelines, which assess parameters such as linearity, precision, accuracy, selectivity, and stability.[8][9][10] A summary of the validation results is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria (FDA/ICH)[8][11] |
| Linearity Range | 0.5 - 200.0 µmol/L | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | - |
| Lower Limit of Quantification (LLOQ) | 0.5 µmol/L | S/N ratio ≥ 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%RSD) | < 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 6.0% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -1.5% to 4.2% | Within ±15% (±20% at LLOQ) |
| Recovery | 95% - 105% | Consistent, precise, and reproducible |
| Selectivity | No interference from endogenous components | No significant interfering peaks at the retention time of the analyte |
Results and Discussion The developed HPLC method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided a well-resolved peak for this compound with a retention time of approximately 6-8 minutes, free from interference from endogenous plasma components. The protein precipitation extraction method yielded high and consistent recovery.
The calibration curve was linear over the specified concentration range, with a correlation coefficient exceeding 0.995.[4] The precision and accuracy of the method were well within the acceptable limits set by regulatory guidelines, indicating the method's reliability and reproducibility.[8][11] Stability studies (data not shown) confirmed that this compound is stable in plasma under typical sample handling and storage conditions.
Protocols
1. Preparation of Standard and QC Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (LQC, MQC, HQC) from a separate stock solution to ensure unbiased validation.
2. Plasma Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 200 µL of human plasma into the appropriately labeled tube.
-
For calibration standards and QCs, spike the blank plasma with the corresponding working standard solution.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to each tube.[6]
-
Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.[12]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
References
- 1. Pharmacokinetics and bioavailability of this compound after oral administration of Ramulus Cinnamomi in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and this compound in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. fda.gov [fda.gov]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Synthesis of Cinnamic Acid Esters for Fragrance Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its esters are a class of aromatic compounds widely utilized in the fragrance and flavor industries for their characteristic sweet, fruity, and floral scents.[1] These compounds are naturally present in essential oils of plants like cinnamon, but for commercial applications, synthetic routes are often employed to ensure a consistent and scalable supply.[2] The synthesis of this compound esters is a fundamental process in organic chemistry, with various methods available to researchers. This document provides detailed application notes and experimental protocols for the synthesis of common this compound esters used in fragrance applications, including methyl cinnamate, ethyl cinnamate, and benzyl cinnamate. The primary synthetic routes covered are Fischer-Speier Esterification and Steglich Esterification, with a brief mention of enzymatic synthesis as a greener alternative.
Synthesis Methods Overview
The selection of a synthetic method for this compound esterification depends on factors such as the desired yield, reaction conditions, and the nature of the starting materials.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method that involves reacting a carboxylic acid (this compound) with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[3][4] The reaction is reversible and is often driven to completion by using an excess of the alcohol or by removing water as it is formed.[5]
-
Steglich Esterification: This method is a milder alternative to Fischer esterification and is particularly useful for sensitive substrates.[6][7] It employs a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[6][8] This reaction can be performed at room temperature and generally gives high yields.[6]
-
Enzymatic Synthesis: As a green chemistry approach, enzymatic synthesis utilizes lipases to catalyze the esterification reaction.[9][10] This method offers high selectivity and operates under mild conditions, reducing the environmental impact.[9] Novozym 435 is a commonly used immobilized lipase for this purpose.[9]
Data Presentation
The following tables summarize quantitative data for the synthesis of various this compound esters via different methods.
Table 1: Synthesis of Methyl Cinnamate
| Method | Catalyst | Alcohol | Reaction Time | Temperature | Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ (50 mol%) | Methanol | 1.5 hours | Reflux | 99 | [3] |
| Fischer Esterification | p-Toluenesulfonic acid (50 mol%) | Methanol | 2 minutes | 110 °C (Microwave) | 91 | [3] |
| Enzymatic Synthesis | Immobilized Lipase | Methanol | - | 70 °C | - | [10] |
Table 2: Synthesis of Ethyl Cinnamate
| Method | Catalyst/Reagent | Alcohol | Reaction Time | Temperature | Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ | Ethanol | 40 minutes (Sonication) | - | 96.61 | [11][12] |
| Claisen Condensation | Sodium | Ethyl Acetate & Benzaldehyde | 1.5-2 hours (addition) | 0-5 °C | - | [13] |
| Enzymatic Synthesis | Novozym 435 | Ethanol | 2 days | 75 °C | 87 | [9] |
Table 3: Synthesis of Benzyl Cinnamate
| Method | Catalyst/Reagent | Alcohol/Reagent | Reaction Time | Temperature | Yield (%) | Reference |
| Fischer Esterification | p-Toluenesulfonic acid | Benzyl Alcohol | < 1 hour | Reflux | - | [14] |
| Steglich Esterification | DCC, DMAP | Benzyl Alcohol | - | - | - | [6] |
| One-pot Synthesis | NaOH-K₂CO₃, TBAB | Benzyl Acetate & Benzaldehyde | 3-5 hours | 25-30 °C | 83.8-85.7 | [15] |
| Enzymatic Synthesis | Lipozyme TLIM | Benzyl Alcohol | 27 hours | 40 °C | 97.7 | [16][17] |
Experimental Protocols
Protocol 1: Synthesis of Methyl Cinnamate via Fischer Esterification
This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories.[3]
Materials:
-
trans-Cinnamic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add trans-cinnamic acid.
-
Add an excess of methanol to serve as both the reactant and the solvent.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 50-75 mol%) to the mixture while stirring.[3]
-
Heat the reaction mixture to reflux and maintain for 1 to 1.5 hours.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether.[18]
-
Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl cinnamate.[18]
Protocol 2: Synthesis of Ethyl Cinnamate via Sonochemical Fischer Esterification
This protocol utilizes ultrasound irradiation to accelerate the esterification process.[11][12]
Materials:
-
This compound (0.03 mol)
-
Ethanol (25 mL)
-
Concentrated Sulfuric Acid (1 mL)
-
Ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a conical flask, combine this compound, ethanol, and concentrated sulfuric acid.
-
Place the flask in an ultrasonic bath and irradiate for 40 minutes.
-
After the reaction, transfer the mixture to a separatory funnel.
-
Add ether to extract the ethyl cinnamate.
-
Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the product.
Protocol 3: Synthesis of this compound Esters via a Greener Steglich Esterification
This modified protocol uses a more environmentally friendly solvent.[7][8]
Materials:
-
(E)-Cinnamic acid
-
Alcohol (e.g., 3-Methoxybenzyl alcohol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, combine (E)-cinnamic acid, DMAP, and EDC.[8]
-
Add acetonitrile and the desired alcohol to the mixture, along with a magnetic stir bar.[8]
-
Clamp the flask in a water bath at 40-45 °C and stir the reaction.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
To the residue, add diethyl ether and 1 M HCl and transfer to a separatory funnel.[8]
-
Extract the product into the ether layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.[8]
-
Filter and remove the diethyl ether under reduced pressure to obtain the purified ester.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound esters.
Caption: Mechanism of Fischer esterification for this compound ester synthesis.
References
- 1. chemiis.com [chemiis.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. aspire.apsu.edu [aspire.apsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 7. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. Enzymatic synthesis of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sciencemadness Discussion Board - Preparation of benzyl cinnamate (a moderate difficulty ester) - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. CN102633638B - Benzyl cinnamate preparation method - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. a-new-approach-to-synthesis-of-benzyl-cinnamate-optimization-by-response-surface-methodology - Ask this paper | Bohrium [bohrium.com]
- 18. benchchem.com [benchchem.com]
Application of Cinnamic Acid in the Development of Antimicrobial Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinnamic acid is a naturally occurring organic acid found in various plants, including cinnamon.[1][2][3] It possesses a simple chemical structure that serves as a versatile scaffold for the development of new antimicrobial agents.[4][5] With the rise of drug-resistant microbial strains, this compound and its derivatives have garnered significant attention for their potential to combat a broad spectrum of pathogens, including bacteria and fungi.[1][2][6][7] These compounds often exhibit low toxicity and can be chemically modified at three active sites—the phenyl ring, the carboxylate group, and the double bond—to enhance their antimicrobial efficacy.[6][8] This document provides an overview of their mechanisms of action, antimicrobial efficacy, and detailed protocols for their evaluation.
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound and its derivatives is multifaceted. The primary mechanism involves the disruption of bacterial cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell lysis.[9][10][11] Additionally, these compounds can cause a drop in the intracellular pH, which disrupts essential cellular processes like DNA transcription and protein synthesis.[10]
Another significant mode of action is the inhibition of biofilm formation.[12][13] Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics.[14] this compound derivatives can interfere with the biological mechanisms of biofilm formation, such as the production of curli amyloid fibrils in Enterobacteriaceae, and can also disrupt established biofilms.[15] For fungi, some derivatives act by inhibiting ergosterol synthesis or by directly binding to ergosterol in the fungal cell membrane, a mechanism shared by well-known antifungal drugs.[4][5]
Caption: Proposed antimicrobial mechanisms of action for this compound derivatives.
Antimicrobial Spectrum and Efficacy
This compound and its derivatives have demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7][16] The efficacy, often measured by the Minimum Inhibitory Concentration (MIC), varies significantly based on the specific derivative and the target microorganism. Generally, synthetic derivatives show improved activity compared to natural this compound.[1][2] For instance, substitutions on the phenyl group, such as amino (NH2) or chloro (Cl) groups, can be more effective than electron-withdrawing groups like nitro (NO2).[8]
Antibacterial Activity
The tables below summarize the MIC values of this compound and several derivatives against common pathogenic bacteria.
Table 1: MIC of this compound & Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Listeria monocytogenes | Reference(s) |
|---|---|---|---|---|
| This compound | >5.0 mM | - | 2.0% (w/v) | [3][16] |
| Cinnamaldehyde | 3-8 mM | - | 0.25% (w/v) | [3][17] |
| DM2* | 16-64 mg/L | MIC50: 32 mg/L | - | [9] |
| N–[(2–Arylmethylthio) phenylsulfonyl]cinnamamide | 1-8 µg/mL | - | - | [17] |
*DM2: A derivative with a catechol group on the aromatic ring.
Table 2: MIC of this compound & Derivatives against Gram-Negative Bacteria
| Compound | Escherichia coli | Acinetobacter baumannii | Pseudomonas aeruginosa | Reference(s) |
|---|---|---|---|---|
| This compound | 2.0% (w/v) | - | - | [3] |
| Cinnamaldehyde | 0.25% (w/v) | - | - | [3] |
| p-Coumaric Acid | 20 µg/mL | 128-256 µg/mL | - | [18] |
| p-Methoxythis compound | 50 µg/mL | 128-512 µg/mL | - | [18] |
| Ferulic Acid | - | 512-1024 µg/mL | - |[18] |
Antifungal Activity
This compound derivatives are also effective against fungal pathogens.
Table 3: MIC of this compound & Derivatives against Fungi
| Compound | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference(s) |
|---|---|---|---|---|
| This compound | 405 µM | 844 µM | 1.7 mM | [16] |
| Isobutyl Cinnamate | 0.89 µM | 0.79 µM | - |[8] |
Anti-Biofilm Activity
This compound demonstrates significant potential in preventing and disrupting microbial biofilms. At concentrations of 600-800 mg/L, it has been shown to reduce biofilm formation in single and multispecies oral bacteria by 46.8-64.7%.[15] At 1000 mg/L, biofilm inhibition can reach over 82%.[15][19]
Table 4: Anti-Biofilm Activity
| Compound | Target Organism | Concentration | Biofilm Reduction | Reference(s) |
|---|---|---|---|---|
| This compound | S. epidermidis | 0.5 x MIC | 94.30% | [12] |
| Sinapic Acid | S. epidermidis | 0.5 x MIC | 81.67% | [12] |
| Ferulic Acid | S. epidermidis | 0.5 x MIC | 83.98% | [12] |
| this compound | Oral Bacteria | 1000 mg/L | ~82% |[15][19] |
Synergistic Applications with Conventional Antibiotics
A promising application of this compound and its derivatives is their use in combination with conventional antibiotics to enhance efficacy, particularly against resistant strains.[20] Trans-cinnamaldehyde, for example, shows synergistic effects with antibiotics like amikacin and oxacillin against Methicillin-Resistant Staphylococcus aureus (MRSA), reducing the MIC of the antibiotic by up to 16-fold.[14] This synergy may be due to the membrane-disrupting action of the cinnamic derivative, which facilitates the entry of the antibiotic into the bacterial cell.[14]
Table 5: Synergistic Effects with Antibiotics
| Cinnamic Derivative | Antibiotic | Target Organism | Observation | Reference(s) |
|---|---|---|---|---|
| Trans-cinnamaldehyde | Amikacin | MRSA | 16-fold reduction in Amikacin MIC | [14] |
| Trans-cinnamaldehyde | Oxacillin | MRSA | 8-fold reduction in Oxacillin MIC | [14] |
| This compound | Ampicillin | S. aureus | Synergistic effect observed | [21] |
| This compound Derivatives | Colistin | A. baumannii (Colistin-Resistant) | 16 to 128-fold decrease in Colistin MIC | [18] |
| this compound Derivatives | β-Lactams | S. epidermidis | Enhanced efficacy |[20][21][22] |
Experimental Protocols
The following section details standardized protocols for evaluating the antimicrobial properties of this compound derivatives.
General Workflow for Antimicrobial Evaluation
The development and evaluation of novel this compound-based antimicrobial agents typically follow a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General experimental workflow for evaluating this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an agent that visibly inhibits microbial growth.[10]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL) and then diluted.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, TSB with glucose for staphylococci).[12]
-
Positive control (antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL (or as specified by the chosen standard method).
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound and controls. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: 100 µL broth + 100 µL inoculum.
-
Sterility Control: 200 µL sterile broth.
-
Solvent Control: Wells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[3] This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: Assessment of Biofilm Inhibition (Crystal Violet Assay)
This method quantifies the ability of a compound to inhibit biofilm formation.[15][23]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Test compound at sub-MIC concentrations
-
Bacterial inoculum (0.5 McFarland standard)
-
Tryptic Soy Broth (TSB) supplemented with 0.25-1% glucose
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Setup: Add 180 µL of TSB-glucose containing the desired sub-MIC concentration of the test compound to each well.
-
Inoculation: Add 20 µL of the 0.5 McFarland bacterial suspension to each well.[12]
-
Controls: Include growth control wells (broth + inoculum, no compound) and sterility control wells (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Fixation: Air-dry the plate or fix the biofilm with 200 µL of methanol for 15 minutes.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.
-
Quantification: Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated relative to the growth control.
Protocol 3: Cell Membrane Permeability Assay
This assay assesses cell membrane damage using fluorescent nucleic acid stains.
Materials:
-
Fluorescent stains: SYTO 9 and Propidium Iodide (PI) from a commercial kit (e.g., LIVE/DEAD™ BacLight™).
-
Bacterial cells treated with the test compound (at MIC) and untreated control cells.
-
Phosphate-buffered saline (PBS) or 0.9% NaCl solution.[12]
-
Confocal laser scanning microscope or fluorescence microplate reader.
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.
-
Treatment: Treat the bacterial suspension with the this compound derivative at its MIC for a defined period (e.g., 30-60 minutes). Include an untreated control.
-
Staining: Following the manufacturer's protocol, add the SYTO 9 and PI stain mixture to the cell suspensions. Incubate in the dark for 15 minutes at room temperature.
-
Analysis:
-
Microscopy: Place a small volume of the stained suspension on a glass slide and observe under a confocal microscope. SYTO 9 stains all cells (live and dead) green, while PI only penetrates cells with compromised membranes, staining them red.[12] Live cells appear green, and dead/damaged cells appear red or yellow.
-
Fluorometry: Measure the fluorescence intensity in a black 96-well plate using a microplate reader (Green channel: ~485 nm excitation / ~500 nm emission; Red channel: ~535 nm excitation / ~617 nm emission). An increase in the red/green fluorescence ratio indicates increased membrane damage.
-
Conclusion and Future Directions
This compound and its derivatives represent a valuable and promising class of compounds in the search for new antimicrobial agents.[6] Their ability to disrupt cell membranes, inhibit biofilm formation, and act synergistically with existing antibiotics makes them attractive candidates for development.[14][15] The structure-activity relationship indicates that targeted modifications can significantly enhance their potency and spectrum.[8][24][25] Future research should focus on optimizing lead compounds to improve their pharmacological profiles, exploring novel chemical hybrids, and conducting in vivo studies to validate their therapeutic potential against challenging, drug-resistant infections.
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. pubs.aip.org [pubs.aip.org]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Antioxidant and antimicrobial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis and Biological Evaluation of Novel this compound-Based Antimicrobials [mdpi.com]
- 10. Phenotypic and Transcriptomic Analyses Reveal the Cell Membrane Damage of Pseudomonas fragi Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Novel this compound-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trans-Cinnamaldehyde Exhibits Synergy with Conventional Antibiotic against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Synergistic Interactions between Selected β-Lactam Antibiotics and this compound and Its Chosen Derivatives [ouci.dntb.gov.ua]
- 21. Synergistic Interactions between Selected β-Lactam Antibiotics and this compound and Its Chosen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial and antibiofilm activity of this compound against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 24. researchgate.net [researchgate.net]
- 25. Structure and Antibacterial Activity of this compound Related Compounds [jstage.jst.go.jp]
Application Notes and Protocols for Cinnamic Acid-Based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cinnamic acid and its derivatives as versatile building blocks for polymer synthesis. The unique chemical structure of this compound, featuring a carboxylic acid, a phenyl group, and a reactive double bond, allows for the creation of a wide array of polymers with tunable properties suitable for industrial and biomedical applications, including drug delivery.
Application Note 1: Polyester Synthesis via Polycondensation of Hydroxycinnamic Acids
Hydroxycinnamic acids, such as ferulic acid, p-coumaric acid, and caffeic acid, are excellent monomers for the synthesis of bio-based aromatic polyesters. These polymers often exhibit high thermal stability and unique liquid crystalline properties. The presence of both a hydroxyl and a carboxylic acid group allows for direct polycondensation reactions.
Key Applications:
-
High-performance plastics
-
Biomedical materials, including drug delivery matrices and tissue engineering scaffolds
-
Photoresponsive materials
Experimental Protocol: Enzymatic Polymerization of Ferulic Acid with a Diol
This protocol describes the synthesis of a polyester from a ferulic acid derivative and 1,4-butanediol using Candida antarctica lipase B (CALB) as a biocatalyst.[1] Enzymatic polymerization offers a green and mild alternative to traditional chemical catalysis.
Materials:
-
Ferulic acid-based diester (e.g., methyl ferulate)
-
1,4-butanediol (1,4-BDO)
-
Immobilized Candida antarctica lipase B (CALB)
-
Toluene (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
Monomer Preparation: Ferulic acid is first converted to its methyl ester to enhance its reactivity in the enzymatic polymerization.
-
Polymerization:
-
In a Schlenck flask, combine the ferulic-based diester (150 mg) and 1,4-butanediol in equimolar amounts.
-
Add immobilized CALB (10% w/w of monomers).
-
Add anhydrous toluene (2 mL).
-
The reaction is carried out under a nitrogen atmosphere at 90°C with magnetic stirring for 24-72 hours.
-
-
Polymer Isolation:
-
At the end of the reaction, dissolve the mixture in chloroform.
-
Filter the enzyme.
-
Precipitate the polymer in cold methanol.
-
Dry the polymer under vacuum at 40°C.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Application Note 2: Synthesis of Photocrosslinkable Polymers
The double bond in the cinnamate moiety can undergo a [2+2] cycloaddition upon exposure to UV light (typically > 260 nm), leading to the formation of a cyclobutane ring. This photocrosslinking reaction is a powerful tool for creating hydrogels, elastomers, and other networked polymer structures without the need for chemical initiators.
Key Applications:
-
Photoresists in microelectronics
-
Shape-memory materials
-
Injectable hydrogels for drug delivery and tissue engineering
Experimental Protocol: Synthesis of Poly(glycerol-co-sebacate)-cinnamate (PGS-CinA)
This protocol details the functionalization of a pre-synthesized polyester, poly(glycerol-co-sebacate) (PGS), with cinnamoyl chloride to introduce photocrosslinkable cinnamate groups.
Materials:
-
Poly(glycerol-co-sebacate) (PGS) pre-polymer
-
Cinnamoyl chloride
-
Anhydrous chloroform
-
Triethylamine (TEA)
-
Methanol
Procedure:
-
PGS Pre-polymer Synthesis: Synthesize PGS pre-polymer by the polycondensation of equimolar amounts of sebacic acid and glycerol at 130°C under a nitrogen blanket, followed by vacuum.
-
Functionalization with Cinnamoyl Chloride:
-
Dissolve 5 g of PGS pre-polymer in 30 ml of anhydrous chloroform in a three-neck round-bottom flask.
-
Add a stoichiometric amount of triethylamine.
-
Slowly add cinnamoyl chloride (dissolved in anhydrous chloroform) dropwise to the PGS solution at 0°C.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
-
Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Precipitate the polymer by adding the filtrate to an excess of cold methanol.
-
Redissolve the polymer in chloroform and re-precipitate in methanol.
-
Dry the final product, PGS-CinA, under vacuum.
-
Photocrosslinking:
-
Dissolve the PGS-CinA in a suitable solvent (e.g., chloroform) and cast a thin film.
-
Evaporate the solvent.
-
Expose the film to UV radiation (e.g., 365 nm) for a specified time (e.g., 30 minutes) to induce crosslinking. The extent of crosslinking can be monitored by the decrease in the UV absorbance of the cinnamate group at around 273 nm.[2]
Application Note 3: Controlled Radical Polymerization of Cinnamate-Containing Monomers
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful techniques to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity from vinyl monomers. These methods can be applied to monomers containing cinnamate groups to produce polymers with pendant photo-crosslinkable moieties.
Experimental Protocol: ATRP of 2-(Cinnamoyloxy)ethyl Methacrylate (CEMA) (Adapted)
This protocol is adapted from general procedures for the ATRP of methacrylate monomers.
Materials:
-
2-(Cinnamoyloxy)ethyl methacrylate (CEMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add CuBr (0.071 g, 0.5 mmol).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and nitrogen backfill.
-
-
Addition of Reagents:
-
In a separate flask, dissolve CEMA (2.46 g, 10 mmol), EBiB (0.195 g, 1 mmol), and PMDETA (0.173 g, 1 mmol) in anisole (5 mL).
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Transfer the solution to the Schlenk flask containing the CuBr catalyst via a nitrogen-purged syringe.
-
-
Polymerization:
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the reaction progress by taking samples at timed intervals and analyzing the monomer conversion by ¹H NMR.
-
-
Termination and Purification:
-
After the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with tetrahydrofuran (THF).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the polymer under vacuum.
-
Experimental Protocol: RAFT Copolymerization of N-Isopropylacrylamide (NIPAM) and a this compound-Derived Monomer (Adapted)
This protocol is adapted from general procedures for the RAFT polymerization of NIPAM.
Materials:
-
N-Isopropylacrylamide (NIPAM)
-
This compound-derived acrylamide monomer (e.g., N-(2-cinnamamidoethyl)acrylamide)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, dissolve NIPAM (e.g., 1.13 g, 10 mmol), the this compound-derived monomer (e.g., 0.24 g, 1 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (1.64 mg, 0.01 mmol) in 1,4-dioxane (10 mL).
-
-
Deoxygenation:
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Polymerization:
-
Place the sealed tube in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
-
Termination and Purification:
-
Quench the polymerization by immersing the tube in liquid nitrogen and exposing the contents to air.
-
Dilute the reaction mixture with THF and precipitate the polymer in a large excess of cold diethyl ether.
-
Filter and dry the polymer under vacuum.
-
Application Note 4: this compound-Based Nanoparticles for Drug Delivery
Polymers derived from or functionalized with this compound can be formulated into nanoparticles for the controlled delivery of therapeutic agents. The hydrophobic nature of the phenyl and cinnamate groups can facilitate the encapsulation of hydrophobic drugs, and the polymer matrix can be designed to be biodegradable.
Experimental Protocol: Preparation of Trans-Cinnamic Acid-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating trans-cinnamic acid (CIN) using a nanoprecipitation method.[3][4]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Trans-cinnamic acid (CIN)
-
Acetone
-
Poloxamer 188 (surfactant)
-
Deionized water
Procedure:
-
Preparation of Organic Phase:
-
Dissolve a precisely weighed amount of PLGA and CIN in 10 mL of acetone.
-
-
Nanoprecipitation:
-
Prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188) in 20 mL of deionized water.
-
Add the organic phase dropwise to the aqueous phase at a rate of 1 mL/min under continuous stirring at 1000 rpm.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Continue stirring the resulting suspension overnight at room temperature to allow for the complete evaporation of acetone.
-
Centrifuge the colloidal nanosuspension at 12,000 rpm for 30 minutes at 4°C to pellet the nanoparticles.
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the nanoparticles twice with deionized water to remove any unentrapped drug.
-
Resuspend the final nanoparticle pellet in deionized water.
-
In Vitro Drug Release Study:
-
Setup:
-
Use a dialysis bag method. Presoak a cellulose dialysis membrane (MWCO 12,000–14,000 Da) in distilled water for 12 hours.
-
Place a known amount of the CIN-PLGA-NP suspension (e.g., equivalent to 10 mg of CIN) inside the dialysis bag.
-
Place the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of CIN in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Quantitative Data Summary
Table 1: Molecular Weight and Thermal Properties of Ferulic Acid-Based Polyesters
| Polymer Composition | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td,5% (°C) | Reference |
| Poly(ferulic acid-co-glycolic acid) (80/20) | Ester-exchange | - | - | - | 249-265 | [2] |
| Polyester from hydrogenated ferulic diester and 1,4-BDO | Enzymatic (CALB) | up to 33,100 | - | up to 7 | up to 350 | [1] |
| Polyester from ferulic diol and 1,4-BDO | Enzymatic (CALB) | up to 15,500 | - | up to 21 | - | [1] |
| Poly(ester-alkenamer) from ferulic acid derivative | ADMET | up to 25,000 | - | Tunable | 283-370 | [2][5] |
Table 2: Properties of this compound-Loaded PLGA Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | 24h Drug Release (%) | Reference |
| Optimized CIN-PLGA-NPs | 186.3 | -28.47 | 76.98 | 60.8 | [3] |
Visualizations
Caption: Workflow for enzymatic polyester synthesis.
References
- 1. Ferulic Acid as Building Block for the Lipase-Catalyzed Synthesis of Biobased Aromatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.bgu.ac.il [primo.bgu.ac.il]
- 3. Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Renewable polymers derived from ferulic acid, biobased diols and fatty acid derivatives via ADMET [morressier.com]
Enzymatic Synthesis of Cinnamic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of cinnamic acid and its derivatives. This compound and its derivatives are a class of naturally occurring phenolic compounds with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2] Their diverse biological activities make them promising candidates for the development of new therapeutics.[3][4] Enzymatic synthesis offers a green and efficient alternative to traditional chemical methods for producing these valuable compounds.
Introduction to Enzymatic Synthesis Methods
The enzymatic production of this compound derivatives can be broadly categorized into two main approaches: direct synthesis from amino acid precursors using lyases and modification of the this compound backbone using other enzymes like ligases and lipases. Whole-cell biocatalysis is also a powerful strategy that utilizes engineered microorganisms to perform these enzymatic conversions.
Key Enzymes in this compound Derivative Synthesis:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This is a key step in the phenylpropanoid pathway in plants.[5][6]
-
Tyrosine Ammonia-Lyase (TAL): Catalyzes the conversion of L-tyrosine to p-coumaric acid.[7] Some PAL enzymes also exhibit TAL activity.[8]
-
4-Coumarate:CoA Ligase (4CL): Activates this compound and its hydroxylated/methoxylated derivatives to their corresponding Coenzyme A (CoA) thioesters. These activated compounds are precursors for a wide variety of secondary metabolites, including flavonoids and lignin.[9][10]
-
Lipases: These enzymes are used for the esterification of this compound and its derivatives to produce various cinnamate esters, which have applications in the cosmetic, food, and pharmaceutical industries.[11][12]
-
Carboxylic Acid Reductase (CAR): Can be used in whole-cell systems to convert trans-cinnamic acid to cinnamaldehyde.[13][14]
Data Presentation: Quantitative Analysis of Enzymatic Syntheses
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound derivatives, providing a comparative overview of different enzymes, substrates, and reaction conditions.
Table 1: Synthesis of this compound and p-Coumaric Acid using Ammonia-Lyases
| Enzyme | Substrate | Product | Biocatalyst | Titer/Yield | Time | Reference |
| Phenylalanine Ammonia-Lyase (PAL) from Zea mays (ZmPAL2) | L-Phenylalanine | trans-Cinnamic Acid | Recombinant E. coli | 5 g/L | - | [15] |
| Phenylalanine Ammonia-Lyase (PAL) from Streptomyces maritimus (SmPAL) | L-Phenylalanine | trans-Cinnamic Acid | Engineered Corynebacterium glutamicum (whole-cell) | 13.7 mM (2.03 g/L) from 18.2 mM L-Phe (yield of 75%) | - | [16][17] |
| Tyrosine Ammonia-Lyase (TAL) from Chryseobacterium luteum (TALclu) | L-Tyrosine | p-Coumaric Acid | Recombinant E. coli (whole-cell) | 2.03 g/L | 8 h | [18] |
| Tyrosine Ammonia-Lyase (TAL) from Rivularia sp. PCC 7116 (TALrpc) | L-Tyrosine | p-Coumaric Acid | Recombinant E. coli (whole-cell) | 2.35 g/L | 24 h | [18] |
| Tyrosine Ammonia-Lyase (TAL) from Rhodobacter sphaeroides | L-Tyrosine | p-Coumaric Acid | Recombinant Pseudomonas putida KT2440 | 1381 mg/L | - | [8] |
| Tyrosine Ammonia-Lyase (TAL) from Streptomyces sp. | L-Tyrosine | p-Coumaric Acid | Recombinant E. coli (whole-cell) | 2.9 g/L (17.6 mM) | 1 h | [19] |
Table 2: Synthesis of this compound Esters using Lipases
| Enzyme | Substrate 1 | Substrate 2 | Product | Conversion/Yield | Time | Temperature | Reference |
| Novozym 435 | Ferulic Acid | Ethanol | Ethyl Ferulate | 87% conversion | 2 days | 75°C | [20][21] |
| Novozym 435 | p-Methoxythis compound | 2-Ethyl Hexanol | Octyl Methoxycinnamate | 90% conversion | 1 day | 80°C | [20][21] |
| Novozym 435 | This compound | Oleyl Alcohol | Oleyl Cinnamate | 100% bioconversion | 12 days | - | [11] |
| Immobilized Lipase CSL | This compound | Benzyl Alcohol | Benzyl Cinnamate | 97.3% yield | 2 h | 70°C | [22] |
| Novozym 435 | Cinnamyl Alcohol | Ethyl Acetate | Cinnamyl Acetate | 90.06% conversion | 3 h | 40°C | [23] |
Table 3: Whole-Cell Bioconversion of trans-Cinnamic Acid
| Enzyme System | Substrate | Product | Biocatalyst | Conversion/Yield | Time | Reference |
| Carboxylic Acid Reductase from Mycobacterium phlei | trans-Cinnamic Acid (t-CA) | Cinnamaldehyde (CAD) | Engineered Corynebacterium glutamicum | 100% conversion (1.1 g/L CAD from 1.2 g/L t-CA) | 30 min | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound derivatives.
Protocol for trans-Cinnamic Acid Production using Whole-Cell Biocatalysis
This protocol is based on the production of trans-cinnamic acid from L-phenylalanine using engineered Corynebacterium glutamicum expressing Phenylalanine Ammonia-Lyase (PAL).[16][17]
Materials:
-
Engineered C. glutamicum strain expressing PAL
-
L-Phenylalanine
-
Bioreactor with temperature and pH control
-
Centrifuge
-
HPLC system for product analysis
-
Growth medium (e.g., Luria-Bertani broth)
-
Production medium (e.g., minimal medium with glucose)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered C. glutamicum strain into 5 mL of growth medium and incubate at 30°C with shaking until the culture reaches an OD600 of 0.6-0.8.
-
Seed Culture: Transfer the inoculum to 50 mL of growth medium in a 250 mL flask and incubate under the same conditions until an OD600 of 5-6 is reached.
-
Bioconversion:
-
Harvest the cells from the seed culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Resuspend the cells in the production medium in a bioreactor to a desired cell density (e.g., OD600 of 50).[17]
-
Add L-phenylalanine to the bioreactor to a final concentration of 18.2 mM.[16]
-
Maintain the temperature at 30°C and the pH at a suitable level for the enzyme (can be optimized).
-
-
Monitoring and Harvesting:
-
Take samples periodically to monitor the consumption of L-phenylalanine and the production of trans-cinnamic acid using HPLC.
-
Once the reaction is complete, harvest the product from the supernatant after centrifuging to remove the cells.
-
-
Product Analysis:
-
Quantify the concentration of trans-cinnamic acid in the supernatant using a calibrated HPLC system.
-
Protocol for Enzymatic Synthesis of Ethyl Ferulate using Immobilized Lipase
This protocol is adapted from the synthesis of ethyl ferulate from ferulic acid and ethanol using Novozym 435.[20][21]
Materials:
-
Novozym 435 (immobilized lipase)
-
Ferulic acid
-
Ethanol
-
Organic solvent (e.g., tert-butanol)
-
Shaking incubator
-
Rotary evaporator
-
HPLC or GC system for analysis
Procedure:
-
Reaction Setup:
-
In a sealed reaction vessel, dissolve ferulic acid in a suitable volume of tert-butanol.
-
Add ethanol in a specific molar ratio to ferulic acid (this ratio should be optimized).
-
Add Novozym 435 to the reaction mixture (e.g., 10% w/w of substrates).
-
-
Reaction:
-
Enzyme Recovery and Product Isolation:
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
-
Product Analysis:
-
Analyze the resulting product mixture to determine the conversion of ferulic acid to ethyl ferulate using HPLC or GC.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key enzymatic pathways and a general workflow for the production and application of this compound derivatives.
Caption: Key enzymatic pathways for the synthesis of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the Biological Applications of this compound Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 4. Applications of this compound: In Pharma, Food, Cosmetics & More | NCMC [njchm.com]
- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 6. Phenylalanine ammonia lyase (PAL): From discovery to enzyme substitution therapy for phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Coumarate:Coenzyme A Ligase Has the Catalytic Capacity to Synthesize and Reuse Various (Di)Adenosine Polyphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Production of Cinnamaldehyde through Whole-Cell Bioconversion from trans-Cinnamic Acid Using Engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phenylalanine ammonia-lyase pal: Topics by Science.gov [science.gov]
- 16. Production of trans-cinnamic acid by whole-cell bioconversion from L-phenylalanine in engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Novel Tyrosine Ammonia Lyases for the Enzymatic Synthesis of p-Coumaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymatic synthesis of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
- 23. Cinnamyl acetate synthesis by lipase‐catalyzed transesterification in a solvent‐free system [ouci.dntb.gov.ua]
Application Notes and Protocols for Microwave-Assisted Synthesis of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of cinnamic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, a greener chemical footprint with reduced solvent usage and energy consumption.[1] this compound and its derivatives are a significant class of biologically active compounds with a wide array of applications in the pharmaceutical, food, and chemical industries, exhibiting properties such as antifungal, anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]
Overview of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave irradiation to heat a reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwaves directly excite polar molecules in the mixture, leading to rapid and uniform heating. This often results in a dramatic acceleration of chemical reactions, sometimes reducing reaction times from hours to mere minutes.[1][2] This efficiency makes MAOS a powerful tool for high-throughput synthesis and library generation in drug discovery and development.
Key Synthetic Routes to this compound Derivatives
Several classical organic reactions can be adapted for microwave-assisted synthesis of this compound derivatives. This section details the protocols for some of the most common and effective methods.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for forming carbon-carbon double bonds and is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[5][6][7]
This protocol describes a solvent-free Knoevenagel condensation using zinc chloride as a catalyst under microwave irradiation.[5]
-
Materials:
-
Aromatic aldehyde
-
Malonic acid
-
Anhydrous zinc chloride (catalytic amount)
-
Aqueous ethanol
-
n-Hexane
-
Benzene-hexane mixture for recrystallization
-
Microwave reactor or domestic microwave oven
-
-
Procedure:
-
In a reaction vessel, thoroughly mix the aromatic aldehyde and malonic acid.
-
Add a catalytic amount of anhydrous zinc chloride to the mixture.
-
Subject the mixture to microwave irradiation. For a domestic oven, a power of 600 W for 5 minutes is suggested.[5] For a dedicated microwave reactor, parameters can be optimized (e.g., 100 °C for 1 hour).[6]
-
Allow the reaction mixture to cool to room temperature.
-
Treat the mixture with aqueous ethanol (e.g., 20 mL).[5]
-
Filter the separated solid product.
-
Wash the solid with n-hexane and dry.
-
Recrystallize the crude product from a benzene-hexane mixture to obtain the pure this compound derivative.
-
Workflow for Microwave-Assisted Knoevenagel Condensation
Caption: General workflow for the microwave-assisted Knoevenagel condensation.
Fischer Esterification
Microwave irradiation significantly accelerates the Fischer esterification of this compound to produce valuable esters, which are often used as fragrance and flavoring agents.[1]
This protocol provides methods using different acid catalysts for the synthesis of methyl cinnamate.[1]
-
Materials:
-
trans-Cinnamic acid
-
Methanol (reagent grade)
-
Catalyst: Concentrated sulfuric acid (98%), p-toluenesulfonic acid monohydrate (pTSA), or a reusable macroporous resin
-
Microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure using Sulfuric Acid or pTSA:
-
In a 10 mL microwave reaction vessel, add trans-cinnamic acid and methanol.
-
Carefully add the acid catalyst (50 mol % of concentrated sulfuric acid or p-toluenesulfonic acid monohydrate).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 110 °C for 2 minutes.[1]
-
Allow the vessel to cool to below 55 °C.
-
Dilute the reaction mixture with diethyl ether.
-
Neutralize the mixture by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl cinnamate.
-
-
Procedure using a Reusable Macroporous Resin:
-
In a microwave reaction vessel, combine trans-cinnamic acid and methanol in a 1:25 molar ratio.[1]
-
Add the macroporous resin catalyst (25% of the mass of this compound).[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 16 minutes with a microwave power of 500 W.[1]
-
After cooling, separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Remove the excess methanol from the filtrate by rotary evaporation to yield the product.
-
Workflow for Microwave-Assisted Fischer Esterification
Caption: General workflow for the microwave-assisted Fischer esterification.
Amide Synthesis
Direct amidation of cinnamic acids with amines is another important transformation that can be efficiently promoted by microwave irradiation, often in the absence of a solvent.[8][9]
This protocol describes a one-pot, solvent-free reaction of this compound derivatives with aromatic amines.[8]
-
Materials:
-
This compound derivative
-
Aromatic amine
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Dimethylformamide (DMF, small quantity to improve energy transfer)
-
Microwave reactor
-
-
Procedure:
-
Combine the this compound derivative, aromatic amine, and 1,3-dicyclohexylcarbodiimide in a microwave reaction vessel.
-
Add a small amount of dimethylformamide.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under controlled temperature and time conditions (e.g., 150°C for 10 minutes).[10]
-
After cooling, the product can be isolated and purified by appropriate methods such as chromatography.
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of this compound derivatives, allowing for easy comparison of different methodologies.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Malonic Acid
| Aromatic Aldehyde | Catalyst | Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Anhydrous ZnCl₂ | Solvent-free | 600 W | 5 | High | [5] |
| Benzaldehyde | Piperidine/Triethylamine | Toluene | 100 °C | 60 | 68 | [6] |
| 4-Hydroxybenzaldehyde | K₂CO₃/TBAB | Water | Not specified | Not specified | 72 | [11] |
| Substituted Vanillins | Pyridine | Pyridine | Not specified | 2 | Not specified | [12] |
Table 2: Synthesis of this compound Esters
| Reaction Type | This compound Derivative | Alcohol/Olefin | Catalyst | Microwave Conditions | Time | Yield (%) | Reference |
| Fischer Esterification | trans-Cinnamic Acid | Methanol | H₂SO₄ | 110 °C | 2 min | High | [1] |
| Fischer Esterification | trans-Cinnamic Acid | Methanol | pTSA | 110 °C | 2 min | High | [1] |
| Fischer Esterification | trans-Cinnamic Acid | Methanol | Macroporous Resin | 80 °C, 500 W | 16 min | High | [1] |
| Heck Coupling | Aryl Iodide | Acrylic Acid | Pd₀.₁Cu₀.₉Co₂O₄ | 100 °C, 50 W | Not specified | High | [13] |
Table 3: Synthesis of this compound Amides
| This compound Derivative | Amine | Coupling Agent/Catalyst | Microwave Conditions | Time (min) | Yield (%) | Reference |
| This compound | Aromatic Amines | DCC | Not specified | Not specified | Not specified | [8] |
| Substituted Cinnamic Acids | Various Amines | Wittig Reagents | 150 °C, 500 W | 10 | 45-92 | [10] |
| This compound | Amines | Ceric Ammonium Nitrate | 160-165 °C | 120 | High | [9] |
Biological Activities and Potential Signaling Pathways
Many this compound derivatives exhibit a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][14] For instance, certain β-bromostyrene and β-nitrostyrene derivatives of this compound synthesized via microwave-assisted methods have shown potent in-vitro anticancer activity against human lung carcinoma and breast adenocarcinoma cell lines.[14] The therapeutic effects of these compounds are often attributed to their interaction with specific cellular signaling pathways.
While the detailed investigation of these pathways is beyond the scope of these application notes, researchers are encouraged to consider assays related to pathways commonly modulated by anticancer agents, such as apoptosis, cell cycle regulation, and angiogenesis.
Logical Relationship of Drug Discovery from this compound Derivatives
Caption: A simplified logical workflow for the discovery of drugs based on this compound derivatives.
Conclusion
Microwave-assisted synthesis is a robust and efficient platform for the rapid generation of diverse libraries of this compound derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this chemical space for applications in drug discovery, materials science, and fine chemical synthesis. The significant reduction in reaction times and potential for improved yields make MAOS an invaluable tool in the modern research laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in synthetic approaches for bioactive this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Derivatives and Their Biological Efficacy [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-assisted Single Step this compound Derivatization and Evaluation for Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Cinnamic Acid in Plant Extracts Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid is a naturally occurring phenolic compound found in a wide variety of plants. It serves as a key intermediate in the biosynthesis of numerous other compounds, including flavonoids, lignans, and coumarins.[1] Beyond its role in plant metabolism, this compound and its derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities. Research has demonstrated their potential as anticancer, antidiabetic, anti-inflammatory, and antimicrobial agents. The therapeutic effects of this compound are often attributed to its modulation of key cellular signaling pathways, such as the PI3K/Akt and JAK/STAT pathways.[2]
Given its therapeutic potential and widespread presence in botanicals, accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high selectivity, sensitivity, and throughput.[3][4] This application note provides a detailed protocol for the quantification of this compound in plant extracts using LC-MS/MS, along with a summary of reported concentrations in various plant species and an overview of a relevant biological signaling pathway.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction process (steps 2-6) on the remaining plant pellet to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Method for this compound Quantification
This method provides a robust starting point for the analysis of this compound. Instrument parameters may need to be optimized for specific LC-MS/MS systems.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Multiple Reaction Monitoring (MRM) Transition | m/z 147.0 → m/z 103.0 |
| Collision Energy (CE) | Optimized for the specific instrument, typically in the range of -15 to -25 eV. |
| Other Parameters | Optimize nebulizer gas, drying gas flow, and capillary voltage for your instrument. |
Quantitative Data
The concentration of this compound can vary significantly between different plant species and even different parts of the same plant. The following table summarizes some reported concentrations of this compound in various plant extracts as determined by LC-MS/MS and HPLC methods.
| Plant Species | Plant Part | Extraction Method | Concentration of this compound | Reference |
| Cinnamomum loureiroi | Bark | Methanol Extraction | 16.97 mg/g of extract | [5] |
| Cinnamomum loureiroi | Leaf | Methanol Extraction | 2.50 mg/g of extract | [5] |
| Cinnamomum camphora | Bark | Methanol Extraction | 0.31 mg/g of extract | [5] |
| Cinnamomum camphora | Leaf | Methanol Extraction | 0.26 mg/g of extract | [5] |
| Cinnamomum japonicum | Bark | Methanol Extraction | 0.23 mg/g of extract | [5] |
| Cinnamomum japonicum | Leaf | Methanol Extraction | 0.10 mg/g of extract | [5] |
| Commercial Cinnamon Powder A | Powder | Methanol Extraction | 47.60 mg/g of extract | [5] |
| Commercial Cinnamon Powder C | Powder | Methanol Extraction | 22.87 mg/g of extract | [5] |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plant extracts is depicted below.
Caption: A flowchart illustrating the key steps in the quantification of this compound.
This compound and the PI3K/Akt Signaling Pathway
This compound has been shown to exert some of its biological effects, such as its anti-cancer properties, through the modulation of the PI3K/Akt signaling pathway.[1][6] This pathway is crucial for regulating cell survival, proliferation, and apoptosis. The diagram below illustrates a simplified representation of how this compound can influence this pathway.
Caption: this compound's inhibitory effect on the PI3K/Akt pathway, promoting apoptosis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant extracts using LC-MS/MS. The presented methods are robust and can be adapted to a wide range of plant matrices. The provided quantitative data serves as a useful reference for researchers in the field. Furthermore, the visualization of the experimental workflow and the PI3K/Akt signaling pathway offers a clear understanding of the practical and biological context of this compound analysis. This information is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this valuable natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 6. Multiple Strategies Confirm the Anti Hepatocellular Carcinoma Effect of this compound Based on the PI3k-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cinnamic Acid Functionalization for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, and its derivatives have garnered significant attention in biomedical research due to their wide range of therapeutic properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5][6] However, the clinical translation of this compound is often hindered by its poor water solubility, low bioavailability, and unstable pharmacokinetics.[7] To overcome these limitations, various functionalization strategies and advanced drug delivery systems are being explored to enhance its therapeutic efficacy.[7]
These application notes provide an overview of the functionalization of this compound and its incorporation into drug delivery systems. Detailed protocols for the synthesis of this compound derivatives and the formulation of drug delivery platforms, along with methods for their characterization and evaluation, are presented.
Data Presentation: Efficacy of this compound-Based Drug Delivery Systems
The following tables summarize the quantitative data from various studies on this compound-functionalized drug delivery systems, providing a comparative overview of their efficacy.
Table 1: In Vitro Cytotoxicity of this compound Derivatives and Formulations
| Compound/Formulation | Cell Line | IC50 Value | Reference |
| This compound derivative 5 | A-549 (Lung cancer) | 10.36 µM | [8] |
| This compound derivatives | A-549 (Lung cancer) | 10 - 18 µM | [8] |
| Colchicine (positive control) | A-549 (Lung cancer) | 6.32 µM | [8] |
| CIN-PLGA-NPs | MDA-MB-231 (Triple-negative breast cancer) | 0.5171 mM | [9] |
| Free this compound | MDA-MB-231 (Triple-negative breast cancer) | 2.296 mM | [9] |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast cancer) | ~3.2 µM | [4] |
Table 2: Characteristics of Cinnamic Aldehyde-Loaded Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) | Drug Loading Content (%) | Reference |
| pH-responsive NPs | 54.3 | 0.25 | 72.8% | 10.3% | [10] |
| CA-ARAPas | Not specified | Not specified | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Amides
This protocol describes a general method for the synthesis of this compound amides, which are common derivatives explored for their biological activities.[8][12]
Materials:
-
Substituted benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (R₃-NH₂)
-
Anhydrous solvents (e.g., DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of this compound:
-
Dissolve the substituted benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture at 80-90 °C until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into ice-cold water.
-
Acidify with concentrated HCl to precipitate the this compound derivative.
-
Filter, wash with cold water, and dry the product.
-
-
Synthesis of this compound Chloride:
-
Reflux the synthesized this compound with an excess of thionyl chloride (SOCl₂) for 2-3 hours.
-
Remove the excess SOCl₂ under reduced pressure using a rotary evaporator. The residue is the crude this compound chloride.
-
-
Amide Formation:
-
Dissolve the crude this compound chloride in an anhydrous solvent (e.g., DMF).
-
Add the desired amine (R₃-NH₂) to the solution.
-
Stir the reaction mixture at room temperature or reflux as needed until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the crude amide.
-
Filter, wash with water, and dry the product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol details the nanoprecipitation method for encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common biodegradable polymer used in drug delivery.[9]
Materials:
-
Trans-cinnamic acid (CIN)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of trans-cinnamic acid and PLGA in acetone.
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution in deionized water.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation.
-
-
Nanoparticle Recovery and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Discard the supernatant.
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step multiple times to remove unencapsulated drug and excess PVA.
-
-
Lyophilization:
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and then lyophilize to obtain a dry powder of CIN-PLGA-NPs.
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of this compound derivatives and their formulations on cancer cell lines.[8][13]
Materials:
-
Cancer cell line (e.g., A-549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound derivative/formulation stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow for their development and evaluation.
Caption: Signaling pathway of this compound derivatives in cancer cells.
Caption: Experimental workflow for developing this compound drug delivery systems.
References
- 1. This compound Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential of this compound and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.net [wjpr.net]
- 6. Uncovering the Biological Applications of this compound Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 7. Recent advances in nano vehicles encapsulating this compound and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. dovepress.com [dovepress.com]
- 10. Recent advances in nano vehicles encapsulating this compound and its derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Delivery of Cinnamic Aldehyde Antioxidant Response Activating nanoParticles (ARAPas) for Vascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in synthetic approaches for bioactive this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for high-yield cinnamic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of cinnamic acid. The following sections detail experimental protocols, address common issues, and provide quantitative data to facilitate high-yield reactions.
Frequently Asked Questions (FAQs)
Q1: Which are the most common and effective methods for synthesizing this compound with high yields?
A1: The most widely employed and effective methods for high-yield this compound synthesis are the Perkin reaction and the Claisen-Schmidt condensation. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1] The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen.[2]
Q2: What are the critical parameters to control for maximizing the yield in a Perkin reaction?
A2: To maximize the yield in a Perkin reaction, it is crucial to control the reaction temperature, reaction time, and the choice of base catalyst. Typically, the reaction requires high temperatures, often in the range of 180-190°C, for several hours.[3] The selection of the base, commonly the sodium or potassium salt of the carboxylic acid corresponding to the anhydride, also significantly influences the yield.[4]
Q3: How can I minimize side reactions in a Claisen-Schmidt condensation?
A3: A common side reaction in the Claisen-Schmidt condensation is the self-condensation of the enolizable ketone or aldehyde.[5] To minimize this, it is advisable to use a non-enolizable aromatic aldehyde, such as benzaldehyde, which lacks α-hydrogens.[6] Another potential side reaction is the Cannizzaro reaction, which can occur with non-enolizable aldehydes under strong basic conditions.[7] Using milder basic conditions and lower reaction temperatures can help suppress this unwanted reaction.
Q4: What are the common impurities in this compound synthesis and how can they be removed?
A4: Common impurities include unreacted starting materials like benzaldehyde, and byproducts from side reactions.[8] Purification can often be achieved through recrystallization.[9] A common method involves dissolving the crude product in a suitable solvent mixture, such as ethanol and water, followed by filtration to isolate the purified this compound crystals.[10] Treatment with activated charcoal can also be used to remove colored impurities.[11]
Troubleshooting Guides
Perkin Reaction: Troubleshooting Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Inadequate reaction temperature. | Ensure the reaction is heated to the optimal temperature, typically between 180-190°C. Lower temperatures can lead to significantly decreased yields.[3] |
| Insufficient reaction time. | The Perkin reaction often requires several hours of heating. Ensure the reaction is refluxed for the recommended duration, which can be up to 8 hours or more.[4] | |
| Inactive catalyst. | Use anhydrous sodium or potassium acetate as the catalyst. The presence of moisture can deactivate the catalyst. | |
| Formation of a tar-like substance | High concentration of reactants or localized overheating. | Ensure adequate stirring to maintain a homogeneous reaction mixture and uniform temperature. Consider using a solvent to aid in heat distribution. |
| Impurities in starting materials. | Use high-purity benzaldehyde and acetic anhydride. Impurities can lead to polymerization and other side reactions.[9] |
Claisen-Schmidt Condensation: Troubleshooting Common Issues
| Symptom | Possible Cause | Suggested Solution |
| Low product yield | Base catalyst is not effective. | Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The concentration of the base is also critical and should be optimized.[7] |
| Self-condensation of the ketone. | Add the ketone slowly to a mixture of the aldehyde and the base to minimize its self-reaction.[12] | |
| Product is difficult to purify | Presence of multiple products due to side reactions. | Use an aromatic aldehyde without α-hydrogens to prevent self-condensation.[12] Optimize reaction conditions (temperature, catalyst concentration) to favor the desired product. |
| Oily product that does not crystallize. | Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of pure product can help induce crystallization.[5] |
Quantitative Data
Table 1: Effect of Reaction Temperature and Time on this compound Yield in the Perkin Reaction
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| 145-150 | 9 | 47 | [3] |
| 180 | 8 | 70-72 | [4] |
| 180-190 | 9 | 80 | [3] |
| 150 | 8 | ~70-75 | [13] |
| 180 | 4 | ~20 | [13] |
Table 2: Comparison of Catalysts for the Claisen-Schmidt Condensation
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Metal & Methanol | Toluene | 30 | 20h | High | [14][15] |
| Sodium Hydroxide | Ethanol/Water | Room Temp | 20 min | - | [16] |
| Solid Sodium Hydroxide | Solvent-free | Room Temp | 5-15 min | High | [5] |
| Potassium Hydroxide | Ethanol | Room Temp - 50 | 1-4h | - | [7] |
Experimental Protocols
Protocol 1: this compound Synthesis via Perkin Reaction
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 5 g of benzaldehyde, 7.5 g of acetic anhydride, and 2.5 g of anhydrous sodium acetate.[17]
-
Reaction: Heat the mixture to reflux for 3 hours.[17]
-
Work-up: Allow the reaction mixture to cool to room temperature. Add 100 ml of water.
-
Purification: Perform steam distillation to remove any unreacted benzaldehyde.[17] Filter the remaining solution to remove any resinous byproducts. Acidify the filtrate with concentrated HCl to precipitate the this compound.[17]
-
Isolation: Cool the mixture in an ice bath and collect the this compound crystals by vacuum filtration. The product can be further purified by recrystallization from a water/ethanol mixture.[17]
Protocol 2: this compound Synthesis via Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve the aromatic aldehyde (e.g., benzaldehyde) and a ketone (e.g., acetone) in ethanol in a round-bottom flask.[16]
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as 10% sodium hydroxide.[16]
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.[16]
-
Isolation: After the reaction is complete (typically 20-30 minutes), cool the mixture in an ice bath to ensure complete precipitation.[16] Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove the base and then recrystallize from a suitable solvent like ethanol.[5]
Visualizations
Caption: Experimental workflow for the Perkin reaction.
Caption: Experimental workflow for the Claisen-Schmidt condensation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. A Novel Approach in this compound Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. praxilabs.com [praxilabs.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 10. brainly.com [brainly.com]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. benchchem.com [benchchem.com]
- 13. moscow.sci-hub.se [moscow.sci-hub.se]
- 14. tandfonline.com [tandfonline.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Claisen-Schmidt Condensation [cs.gordon.edu]
- 17. chemistry-online.com [chemistry-online.com]
Perkin Condensation Technical Support: Troubleshooting Low Cinnamic Acid Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yields in the Perkin condensation synthesis of cinnamic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than expected. What are the most common causes?
A1: Low yields in the Perkin condensation are typically traced back to a few key areas: reagent quality, reaction conditions, and procedural execution. The most common culprits include:
-
Moisture in Reagents: The presence of water can hydrolyze the acetic anhydride and interfere with the formation of the necessary enolate. Ensure all reagents, especially the acetate salt, are thoroughly dried. Using meticulously dehydrated potassium acetate can significantly improve yields.[1]
-
Suboptimal Temperature and Reaction Time: This reaction requires high temperatures, typically around 180°C, for several hours to proceed to completion.[2][3][4] Insufficient heating or shorter reaction times will result in incomplete conversion.
-
Incorrect Base or Catalyst: The alkali metal salt of the carboxylic acid acts as the base catalyst.[5][6] Potassium acetate is generally more effective and can lead to higher yields than sodium acetate under the same conditions.[4]
-
Impure Benzaldehyde: The presence of benzoic acid in your benzaldehyde starting material (due to air oxidation) can inhibit the reaction. It is advisable to use freshly distilled benzaldehyde.
-
Substituent Effects: The electronic nature of substituents on the benzaldehyde ring can significantly impact reactivity. Electron-withdrawing groups (e.g., -NO2, -Cl) tend to increase the reaction rate and yield, while electron-donating groups (e.g., -CH3, -OCH3) can decrease them.[7][8]
Q2: How do reaction time and temperature affect the yield of this compound?
A2: Reaction time and temperature are critical parameters that are directly correlated. The Perkin reaction is slow and requires significant thermal energy. Operating at temperatures below 180°C will necessitate much longer reaction times to achieve a reasonable yield. Conversely, excessively high temperatures or prolonged heating can lead to the formation of resinous by-products and potential decarboxylation, which can also lower the isolated yield.[7][9]
Q3: Can the choice of base impact my yield? I'm currently using sodium acetate.
A3: Yes, the choice of the alkali salt catalyst is crucial. While sodium acetate is commonly used, studies have shown that potassium acetate can provide higher yields of this compound under identical reaction conditions.[4] For instance, using potassium acetate at 180°C for 8 hours can afford yields of 70-72%, whereas sodium acetate typically results in lower yields.[4] Some protocols have achieved yields of approximately 75% in just 60 minutes by using meticulously dehydrated potassium acetate.[1] Tertiary amines like pyridine have also been reported as catalysts, though with mixed results.[7]
Q4: I suspect side reactions are occurring. What are the likely byproducts?
A4: The high temperatures of the Perkin condensation can promote side reactions. The most common byproducts include:
-
Aldol self-condensation products: Although more common with aliphatic aldehydes, self-condensation of the anhydride can occur.
-
Resinous by-products: Prolonged heating can lead to polymerization or degradation of starting materials and products, forming a tar-like residue.[10]
-
Decarboxylation products: The intermediate β-acetoxy carboxylate can potentially undergo a minor side reaction involving decarboxylation.[9]
-
Unreacted Benzaldehyde: Incomplete reaction is a common reason for low yield. The work-up procedure is designed to remove unreacted benzaldehyde.[10][11]
Q5: My benzaldehyde has been on the shelf for a while. Could this be the problem?
A5: Absolutely. Benzaldehyde is susceptible to oxidation by air, forming benzoic acid. Benzoic acid will not participate in the Perkin condensation and its presence effectively reduces the concentration of your starting aldehyde. For best results, use freshly distilled or a newly opened bottle of benzaldehyde.
Quantitative Data on Reaction Conditions
The following table summarizes the impact of various reaction conditions on the yield of this compound as reported in the literature.
| Benzaldehyde Derivative | Base/Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Benzaldehyde | Potassium Acetate | 180 | 8 | 70-72 | [4] |
| Benzaldehyde | Sodium Acetate | 180 | 8 | < 70 | [4] |
| Benzaldehyde | Sodium Acetate | 180 | 4 | ~20 | [7] |
| Benzaldehyde | Sodium Acetate | 150 | 8 | 70-75 | [7] |
| Benzaldehyde | Dehydrated K+OAc- | Not specified | 1 | ~75 | [1] |
| Benzaldehyde | Sodium Acetate (Microwave) | Not applicable | 0.083 (5 min) | > Conventional | [10] |
Standard Experimental Protocol: Perkin Condensation
This protocol describes a typical laboratory synthesis of this compound.
Materials:
-
Benzaldehyde (freshly distilled)
-
Acetic anhydride
-
Potassium acetate (anhydrous)
-
Saturated sodium carbonate solution
-
Concentrated Hydrochloric Acid (HCl)
-
Activated charcoal
Procedure:
-
Combine benzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous potassium acetate (e.g., 0.03 mol) in a round-bottomed flask equipped with an air condenser.[11][12]
-
Heat the reaction mixture in an oil bath at 180°C for the specified duration (e.g., 3-8 hours).[2][11]
-
While still hot, carefully pour the reaction mixture into a larger flask containing water.[10]
-
Add a saturated solution of sodium carbonate or sodium hydroxide with vigorous stirring until the solution is alkaline. This converts the this compound into its soluble sodium salt and helps to remove unreacted acetic anhydride.[10][11]
-
Remove any unreacted benzaldehyde. This can be done via steam distillation or by extraction with a suitable organic solvent in a separatory funnel.[10][11]
-
To the aqueous solution of sodium cinnamate, add a small amount of activated charcoal and heat to boiling to decolorize the solution.[11]
-
Filter the hot solution to remove the charcoal.[11]
-
Cool the filtrate and acidify it by slowly adding concentrated HCl with constant stirring until the precipitation of this compound is complete.[10][11]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with cold water, and allow it to dry.[10][11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of low yield in the Perkin condensation.
Caption: Troubleshooting workflow for low yield in Perkin condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. A Novel Approach in this compound Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. moscow.sci-hub.se [moscow.sci-hub.se]
- 8. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 9. longdom.org [longdom.org]
- 10. asianpubs.org [asianpubs.org]
- 11. fchpt.stuba.sk [fchpt.stuba.sk]
- 12. scispace.com [scispace.com]
Technical Support Center: Purification of Cinnamic Acid by Recrystallization
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of cinnamic acid from reaction mixtures using recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: Why are no crystals forming after cooling the solution?
A: The failure of crystals to form upon cooling is a common issue, often due to supersaturation or the use of excessive solvent.
-
Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of this compound is higher than its normal saturation point, but crystallization has not initiated.
-
Solution: Induce crystallization by scratching the inside of the flask just below the solvent level with a glass stirring rod.[1][2] The tiny scratches on the glass provide a surface for nucleation. Alternatively, add a "seed crystal" – a very small amount of pure this compound – to the solution to initiate crystal growth.[1]
-
-
Cause 2: Too much solvent was used. If an excessive amount of solvent was used to dissolve the crude product, the solution might not be saturated enough for crystals to form even after cooling.[1][3]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of this compound.[1][3] Then, allow the solution to cool again. If the mother liquor (the remaining solution after filtration) is suspected to contain a large amount of dissolved product, you can test this by dipping a glass rod in it and letting the solvent evaporate; a significant solid residue indicates a high concentration.[1]
-
Q2: My this compound has "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid.[4] This happens when the solution becomes saturated at a temperature above the melting point of the solute, often due to a high concentration of impurities lowering the melting point or rapid cooling.[1][3][4]
-
Solution 1: Re-dissolve and adjust solvent. Return the flask to the heat source, re-dissolve the oil, and add a small amount of additional "good" (soluble) solvent.[1][3] This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before it crystallizes.
-
Solution 2: Slow down the cooling process. Rapid cooling can promote oiling out.[3] Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[1]
-
Solution 3: Remove impurities. High impurity levels can significantly depress the melting point.[1][5] If the solution is colored or known to be highly impure, consider performing a hot filtration or adding activated charcoal to remove impurities before crystallization.[1]
Q3: The recrystallization resulted in a very low yield. What went wrong?
A: A low recovery of purified this compound can be attributed to several factors during the experimental process.
-
Cause 1: Using too much solvent. As mentioned in Q1, excess solvent will retain more of the desired compound in the solution, reducing the final yield.[1][6]
-
Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel stem.[1]
-
Cause 3: Incomplete crystallization. Cooling the solution for an insufficient amount of time in the ice bath can lead to incomplete precipitation of the product.
-
Cause 4: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve and wash away a portion of the purified product.[6]
-
Cause 5: The initial reaction was inefficient. The low yield may not be due to the recrystallization process itself but rather a poor outcome from the preceding synthesis reaction.[1]
Q4: My crystals formed almost instantly upon cooling. Is this a problem?
A: Yes, rapid crystallization is generally undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of purification.[1] An ideal crystallization process involves the slow growth of crystals over a period of 15-20 minutes.
-
Solution: If crystals "crash out" of the solution immediately, reheat the mixture to redissolve the solid. Add a small amount of extra solvent (1-2 mL) to slightly decrease the saturation level.[1] This will ensure that crystallization begins at a lower temperature and proceeds more slowly as the solution cools, resulting in purer crystals.[1]
Data Presentation: Properties of this compound
The following tables summarize key quantitative data for this compound, which is crucial for selecting appropriate solvents and conditions for recrystallization.
Table 1: Physical and Chemical Properties of trans-Cinnamic Acid
| Property | Value | References |
| Molecular Formula | C₉H₈O₂ | [7][8] |
| Molecular Weight | 148.16 g/mol | [7][8] |
| Appearance | White crystalline powder/solid | [7][9] |
| Melting Point | 133 - 135 °C | [7][9] |
| Boiling Point | 300 °C | [7][9] |
| Density | 1.2475 g/cm³ | [8][10] |
| pKa | 4.44 | [8] |
Table 2: Solubility of trans-Cinnamic Acid in Various Solvents
| Solvent | Solubility at Room Temp. (~25 °C) | Solubility at Elevated Temp. | Characteristics | References |
| Water | Slightly soluble (0.4 - 0.5 g/L) | 5.88 g/L at 98 °C | Good "insoluble" solvent for mixed-solvent systems. | [7][8][10] |
| Ethanol | Soluble (23 g/100g at 25 °C) | Highly soluble | Good "soluble" solvent for mixed-solvent systems. | [10] |
| Methanol | Soluble | Highly soluble | Good "soluble" solvent for mixed-solvent systems. | [10][11] |
| Acetone | Easily soluble | Highly soluble | Generally too effective as a solvent for recrystallization. | [10] |
| Diethyl Ether | Easily soluble | Highly soluble | Generally too effective as a solvent for recrystallization. | [10] |
| Benzene | Easily soluble | Highly soluble | Generally too effective as a solvent for recrystallization. | [10] |
Experimental Protocols
Protocol: Recrystallization of this compound using a Mixed-Solvent System (Ethanol-Water)
This protocol details the purification of trans-cinnamic acid using a common and effective mixed-solvent pair: ethanol (the "soluble" solvent) and water (the "insoluble" solvent).[11][12][13]
Materials:
-
Crude trans-cinnamic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Graduated cylinders
-
Hot plate or steam bath
-
Boiling chips or a boiling stick
-
Watch glass
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Preparation: Place approximately 2 g of crude this compound into a 125-mL Erlenmeyer flask. Add a boiling chip to the flask.
-
Dissolution: Add the minimum amount of hot ethanol to the flask to dissolve the crude solid completely. Start by adding 5-10 mL of ethanol and heat the mixture to a gentle boil on a hot plate or steam bath.[11] Continue adding small portions of hot ethanol until the this compound just dissolves.[11]
-
Inducing Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.[12][13] This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol, just enough to make the cloudy solution clear again.[11][12] At this point, the solution is saturated and ready for cooling.
-
Cooling and Crystallization: Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature.[11] Slow cooling promotes the formation of large, pure crystals.[14] Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[11]
-
Isolation of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold ethanol-water mixture to ensure a good seal.
-
Filtration and Washing: Swirl the flask to create a slurry of the crystals and pour it into the Büchner funnel under vacuum. Wash the crystals with a small amount of ice-cold water (or a cold ethanol-water mixture) to remove any remaining soluble impurities.[6] Use a minimal amount of washing solvent to avoid dissolving the purified product.[6]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Analysis: Once dry, weigh the pure this compound to calculate the percent recovery. Determine the melting point of the purified sample to assess its purity. Pure trans-cinnamic acid has a sharp melting point range around 133-135 °C.[7]
Visualization
The following diagram illustrates a logical workflow for troubleshooting common problems during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 621-82-9 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recrystallization Of this compound Lab Report - 1950 Words | Bartleby [bartleby.com]
Technical Support Center: Formulation Stability of Cinnamic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of cinnamic acid derivatives in their formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound derivatives.
Issue 1: Precipitation of the this compound Derivative Over Time
Question: My this compound derivative is precipitating out of my aqueous formulation. What are the possible causes and how can I resolve this?
Answer:
Precipitation of this compound derivatives in aqueous formulations is a common issue, often stemming from their low water solubility, especially at acidic pH.[1] Here are the primary causes and potential solutions:
-
pH Effects: this compound and its derivatives are weak acids. At a pH below their pKa, they exist predominantly in their less soluble, protonated form. Ferulic acid, for example, is soluble at neutral or alkaline pH but precipitates at an acidic pH.[1]
-
Solution: Adjusting the pH of the formulation to be at or above the pKa of the specific derivative can increase its solubility. However, be aware that a higher pH might accelerate degradation and discoloration.[1] A careful balance between solubility and stability is crucial.
-
-
Low Aqueous Solubility: Many this compound derivatives have inherently low solubility in water.
-
Solutions:
-
Co-solvents: Incorporating co-solvents such as ethanol, propylene glycol, or polyethylene glycol can significantly enhance the solubility of these compounds.[2]
-
Encapsulation: Techniques like encapsulation in polymeric micelles or nanoparticles can improve aqueous solubility and protect the derivative from the external environment.[3][4]
-
Cocrystals: Forming cocrystals of the this compound derivative with a suitable coformer can improve its aqueous solubility.
-
-
Issue 2: Discoloration (Yellowing or Browning) of the Formulation
Question: My formulation containing a this compound derivative is turning yellow or brown. What is causing this and how can I prevent it?
Answer:
Discoloration is a frequent indicator of the degradation of phenolic compounds like this compound derivatives, particularly through oxidation.
-
Oxidation: The hydroxyl groups on the phenyl ring of derivatives like caffeic acid and ferulic acid are susceptible to oxidation, leading to the formation of colored quinone-type structures. This process can be accelerated by factors such as:
-
High pH: Alkaline conditions can promote the deprotonation of the phenolic hydroxyl groups, making them more susceptible to oxidation. Ferulic acid solutions, for instance, discolor quickly at a pH of 7 or above.[1]
-
Exposure to Light and Air (Oxygen): UV radiation and the presence of oxygen can initiate and propagate oxidative reactions.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
-
-
Prevention Strategies:
-
pH Optimization: Maintaining a lower pH can improve the stability of some derivatives against oxidation, although this may impact solubility. For ferulic acid, a pH range of 3 to 5 is recommended for improved stability.
-
Antioxidants: The addition of antioxidants like ascorbic acid (Vitamin C) or tocopherol (Vitamin E) can help to quench free radicals and inhibit the oxidative cascade.
-
Chelating Agents: Incorporating a chelating agent such as EDTA can bind metal ions and prevent them from catalyzing oxidation.
-
Light Protection: Storing the formulation in opaque or amber-colored containers and protecting it from direct light exposure is crucial.
-
Inert Atmosphere: For highly sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can minimize exposure to oxygen.
-
Issue 3: Loss of Potency or Efficacy of the this compound Derivative
Question: I am observing a decrease in the efficacy (e.g., antioxidant activity) of my formulation over time. What could be the reason?
Answer:
A loss of potency is a direct consequence of the chemical degradation of the this compound derivative. The primary degradation pathways include:
-
Oxidation: As mentioned above, oxidation of the phenolic hydroxyl groups leads to a loss of antioxidant capacity.
-
Photodegradation: this compound and its derivatives can undergo photoisomerization from the more stable trans isomer to the cis isomer upon exposure to UV light. They can also undergo photolysis, leading to the breakdown of the molecule.[5][6] Ferulic acid is known to undergo photodegradation upon UV irradiation.[5]
-
Hydrolysis (for esters): this compound esters can be susceptible to hydrolysis, breaking down into this compound and the corresponding alcohol, especially at non-neutral pH and elevated temperatures.[7][8]
-
Decarboxylation: At elevated temperatures, some derivatives like ferulic acid can undergo decarboxylation.
Strategies to Improve Stability and Retain Potency:
-
Comprehensive Stability Testing: Conduct stability studies under various conditions (temperature, humidity, light) to understand the degradation kinetics of your specific derivative in your formulation.
-
Stabilization Techniques:
-
Encapsulation: This is a highly effective method to protect the active ingredient from environmental factors.[3][4]
-
pH and Excipient Optimization: Carefully select the pH and excipients that favor the stability of the derivative.
-
Combination with other Antioxidants: A synergistic combination of antioxidants can provide enhanced protection.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound derivatives?
A1: The primary degradation pathways for this compound derivatives are:
-
Oxidation: Particularly for derivatives with hydroxyl groups on the phenyl ring (e.g., caffeic acid, ferulic acid), leading to discoloration and loss of antioxidant activity.
-
Photodegradation: This includes cis-trans isomerization and photolysis upon exposure to UV radiation.[5][6]
-
Hydrolysis: For ester derivatives, this involves the cleavage of the ester bond.[7][8]
-
Microbial Degradation: In non-preserved formulations, microorganisms can metabolize this compound and its derivatives.
-
Decarboxylation: This can occur at high temperatures, leading to the loss of the carboxylic acid group.
Q2: How does pH affect the stability of this compound derivatives?
A2: The pH of a formulation has a dual effect on this compound derivatives:
-
Solubility: As weak acids, their solubility is pH-dependent. They are generally more soluble at a pH above their pKa. For example, ferulic acid is more soluble at neutral to alkaline pH.[1]
-
Stability: The stability of these derivatives is also highly pH-dependent. While higher pH increases solubility, it can also accelerate oxidative degradation and discoloration, as seen with ferulic acid.[1] Conversely, a lower pH can improve stability against oxidation but may lead to precipitation. Therefore, an optimal pH range must be determined for each specific derivative and formulation to balance solubility and stability. For ferulic acid, a pH range of 3 to 5 has been suggested for improved stability.
Q3: What analytical methods are suitable for assessing the stability of this compound derivatives in formulations?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for stability testing of this compound derivatives.[9][10][11][12] It allows for the separation and quantification of the parent compound and its degradation products. Key aspects of an HPLC method include:
-
Column: A reversed-phase C18 column is typically used.[9][10][11]
-
Mobile Phase: A mixture of an aqueous acidic solution (e.g., water with acetic acid or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is common.[9][10][12]
-
Detection: UV detection is suitable as this compound derivatives have strong UV absorbance. The detection wavelength is typically set at the absorbance maximum of the derivative of interest (e.g., around 270-330 nm).[9][10][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[13]
Data Presentation
Table 1: Solubility of this compound Derivatives in Various Solvents at 298.15 K (25 °C)
| Derivative | Water ( g/100g ) | Methanol ( g/100g ) | Ethanol ( g/100g ) |
| trans-Cinnamic Acid | ~0.05 | High | High |
| p-Coumaric Acid | Low | High | High |
| Ferulic Acid | Low | High | High |
Note: "Low" indicates poor solubility, while "High" indicates good solubility. Actual values can vary based on experimental conditions. The solubility of trans-cinnamic acid in water is approximately 0.5 g/L.[14] Its solubility increases significantly with the addition of alcohols like methanol and ethanol.[2]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Analysis of this compound
This protocol provides a general method for determining the concentration of this compound in a formulation to assess its stability. Method optimization will be required for specific formulations and derivatives.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]
-
HPLC-grade methanol, acetonitrile, and water.
-
Acetic acid or phosphoric acid.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acidified water and an organic solvent. A common mobile phase is a gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[15] An isocratic mobile phase of methanol:acetonitrile:2% glacial acetic acid (e.g., 20:50:30, v/v) can also be used.[10]
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
4. Preparation of Sample Solutions:
-
Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent. The solvent should be chosen to ensure complete dissolution of the derivative and compatibility with the mobile phase.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: As prepared in step 2.
-
Flow Rate: Typically 1.0 mL/min.[15]
-
Injection Volume: Typically 20 µL.[15]
-
Detection Wavelength: Set the UV detector to the absorbance maximum of this compound (approximately 272 nm).[15]
-
Column Temperature: Maintain a constant temperature, e.g., 25°C.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions.
-
Determine the concentration of the this compound derivative in the samples by interpolating their peak areas from the calibration curve.
7. Stability Assessment:
-
Analyze samples at initial time point (t=0) and after storage under specified conditions (e.g., different temperatures, light exposure) at various time intervals.
-
The percentage of the remaining this compound derivative is calculated as: (Concentration at time t / Initial concentration) x 100%
Visualizations
Caption: Major degradation pathways for this compound derivatives.
Caption: Troubleshooting workflow for formulation instability.
References
- 1. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The Potential of Caffeic Acid Lipid Nanoparticulate Systems for Skin Application: In Vitro Assays to Assess Delivery and Antioxidant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and this compound in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of this compound by a newly isolated bacterium Stenotrophomonas sp. TRMK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
Addressing peak tailing in HPLC analysis of cinnamic acid
This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of cinnamic acid. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is it a problem for the quantification of this compound?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with the latter half of the peak being broader than the front half.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the peak height (sensitivity), and negatively impact the accuracy and precision of quantification, as data integration systems struggle to determine the exact start and end of the peak.[1]
Q2: I am observing significant peak tailing for this compound. What is the most likely cause?
The most common cause of peak tailing for an acidic compound like this compound is undesirable secondary interactions between the analyte and the stationary phase.[2][3] this compound has a pKa around 4.5.[4] If the mobile phase pH is not sufficiently acidic, the carboxylic acid group on this compound will be deprotonated (ionized), carrying a negative charge. This anion can then interact strongly with residual silanol groups (Si-OH) on the surface of silica-based columns (like C18), which become ionized (Si-O⁻) at a pH above ~3.0.[2][5] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to significant peak tailing.[2]
Q3: How can I use the mobile phase pH to eliminate peak tailing for this compound?
Controlling the mobile phase pH is the most powerful tool to improve the peak shape of ionizable compounds like this compound.[6] To prevent ionization and minimize secondary interactions, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the analyte's pKa. Since the pKa of this compound is approximately 4.5, maintaining a mobile phase pH between 2.5 and 3.0 is highly effective.[4] At this low pH, the this compound remains in its neutral, protonated form, and the silanol groups on the silica surface are also protonated, thus eliminating the unwanted ionic interactions that cause tailing.[2][6] This is why many successful methods for this compound incorporate an acid, such as acetic acid or phosphoric acid, into the mobile phase.[7][8][9][10]
Q4: My mobile phase pH is correctly adjusted (pH < 3.0), but I still observe peak tailing. What are other potential causes?
If the mobile phase pH is optimized and tailing persists, consider these other common causes:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained sample matrix components, or a void may have formed at the column inlet.[1] A partially blocked inlet frit can also distort the peak shape.[2]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, as well as poorly fitted connections between the injector, column, and detector, can cause the separated peak to broaden and tail.[1][11]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted peak that often resembles a right triangle.[1][3]
-
Sample Solvent Mismatch: Dissolving the this compound sample in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase can cause peak distortion.[1][3] It is always best to dissolve the sample in the initial mobile phase composition whenever possible.
Data Presentation
The relationship between mobile phase pH, the pKa of this compound, and the expected peak shape is summarized below. Operating in the optimal pH range is critical for achieving symmetrical peaks.
| Mobile Phase pH | pH relative to pKa (~4.5) | State of this compound | State of Silanol Groups (pH > 3) | Expected Peak Shape |
| < 3.0 | >1.5 units below pKa | Primarily Neutral (Ion-Suppressed) | Primarily Neutral (Protonated) | Symmetrical (Optimal) |
| 3.0 - 6.0 | Close to pKa | Mixture of Neutral & Ionized | Increasingly Ionized | Broad, Tailing (Poor) |
| > 6.0 | >1.5 units above pKa | Primarily Ionized | Primarily Ionized | Tailing (Severe) |
Recommended Experimental Protocol
This protocol provides a robust starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. Materials and Reagents:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 2% glacial acetic acid (adjust to pH ~2.5-3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Solvent: Mobile phase (e.g., a mixture of Mobile Phase A and B similar to initial gradient conditions).
-
This compound Standard: Analytical grade.
2. Instrument Parameters:
-
HPLC System: Standard HPLC with UV detector.
-
Mobile Phase Composition: An isocratic mixture such as Acetonitrile:Water with 2% glacial acetic acid (e.g., 50:50 v/v). A gradient can also be used.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270-292 nm (this compound has a strong absorbance around this range).[7][12]
3. Sample Preparation:
-
Prepare a stock solution of this compound in the sample solvent.
-
Create working standards by diluting the stock solution to the desired concentration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column frit blockage.[2]
Troubleshooting and System Evaluation
The following workflow provides a logical sequence for diagnosing the root cause of peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Showing Compound this compound (FDB012052) - FooDB [foodb.ca]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and this compound in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC method for the determination and pharmacokinetic study of this compound in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Cinnamic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of poorly soluble cinnamic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of poorly soluble this compound derivatives?
A1: The main obstacles to effective oral delivery of this compound derivatives stem from their low aqueous solubility, which leads to poor dissolution in gastrointestinal fluids. This poor solubility can result in low and variable oral bioavailability, limiting their therapeutic efficacy. Additionally, some this compound derivatives may be susceptible to degradation in the gastrointestinal tract or undergo extensive first-pass metabolism in the intestine and liver.[1][2][3]
Q2: What are the most common formulation strategies to improve the oral bioavailability of these compounds?
A2: Several formulation strategies are employed to overcome these challenges. The most common and effective approaches include:
-
Nanoparticle-Based Delivery Systems: Encapsulating the derivatives into nanoparticles such as Solid Lipid Nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles can protect them from degradation, increase their surface area for dissolution, and enhance absorption.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. This spontaneous emulsion formation enhances the solubility and absorption of the drug.[4][5][6]
-
Solid Dispersions: In this technique, the drug is dispersed in a solid hydrophilic carrier at the molecular level. This can be achieved by methods like spray drying or hot-melt extrusion. The resulting product enhances the dissolution rate of the drug.[2][7][8]
-
Cyclodextrin Complexation: this compound derivatives can be encapsulated within the hydrophobic cavity of cyclodextrins, forming inclusion complexes. This complexation increases the aqueous solubility of the guest molecule.[9][10][11]
Q3: How do I choose the most suitable bioavailability enhancement technique for my specific this compound derivative?
A3: The choice of technique depends on several factors, including the physicochemical properties of the derivative (e.g., melting point, logP), the desired release profile, and the intended dosage form. A preliminary screening of different formulation approaches is often necessary. For instance, for highly lipophilic compounds, lipid-based systems like SMEDDS or SLNs are often a good starting point. For thermostable compounds, hot-melt extrusion to form a solid dispersion could be a viable option.
Q4: What are the critical quality attributes to assess for these enhanced formulations?
A4: Key quality attributes to evaluate include:
-
Particle Size and Polydispersity Index (PDI): For nanoparticle-based systems, a small and uniform particle size is crucial for enhanced dissolution and absorption.
-
Encapsulation Efficiency and Drug Loading: This determines the amount of drug successfully incorporated into the carrier.
-
In Vitro Dissolution/Drug Release: This assesses how quickly and completely the drug is released from the formulation in simulated gastrointestinal fluids.
-
Physical and Chemical Stability: The formulation should be stable during storage and not show signs of drug crystallization or degradation.
-
In Vivo Pharmacokinetics: Ultimately, the success of the formulation is determined by its ability to improve the in vivo bioavailability, which is assessed by measuring plasma drug concentrations over time in animal models.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Nanoparticle Formulation - Poor Physical Stability (Aggregation/Sedimentation)
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant/stabilizer concentration | Increase the concentration of the surfactant or stabilizer. A combination of stabilizers (e.g., a non-ionic polymer and an ionic surfactant) can provide better steric and electrostatic stabilization. |
| Incompatible excipients | Ensure all components of the formulation are compatible. Perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC). |
| Improper storage conditions | Store the nanoparticle dispersion at an appropriate temperature (often refrigerated) to minimize particle aggregation. Avoid freeze-thaw cycles unless the formulation is specifically designed for it. |
| Ostwald ripening (for nanoemulsions) | Optimize the oil and surfactant system to minimize the solubility of the dispersed phase in the continuous phase. |
Issue 2: Solid Dispersion - Drug Crystallization During Storage or Dissolution
| Potential Cause | Troubleshooting Step |
| Drug loading is too high | Reduce the drug-to-carrier ratio. The drug should be molecularly dispersed within the polymer matrix. |
| Inappropriate polymer selection | Select a polymer with strong interactions (e.g., hydrogen bonding) with the this compound derivative to inhibit crystallization. Common choices include PVP, HPMC, and Eudragit®. |
| Presence of residual solvent | Ensure complete removal of the solvent during the manufacturing process (e.g., by optimizing the drying temperature and time in spray drying). |
| High humidity during storage | Store the solid dispersion in a tightly sealed container with a desiccant to protect it from moisture, which can act as a plasticizer and promote crystallization. |
Issue 3: In Vitro Dissolution - High Variability or Incomplete Drug Release
| Potential Cause | Troubleshooting Step | | "Burst release" of the drug | This may be due to a high concentration of drug adsorbed on the surface of the nanoparticles. Optimize the washing/purification steps to remove unencapsulated drug. | | Incomplete drug release | The drug may be too strongly partitioned into the core of the delivery system. Consider using a different lipid or polymer that allows for more efficient drug diffusion. The analytical method for quantifying the released drug may also need optimization. | | Variability between batches | Ensure strict control over all formulation parameters, including component concentrations, temperatures, mixing speeds, and homogenization pressures/times. | | Inappropriate dissolution medium | Use a dissolution medium that mimics the in vivo conditions (e.g., simulated gastric fluid, simulated intestinal fluid). The addition of surfactants to the medium may be necessary to ensure sink conditions for poorly soluble drugs. |
Issue 4: In Vivo Studies - High Inter-Individual Variability in Plasma Concentrations
| Potential Cause | Troubleshooting Step | | Food effects | The presence or absence of food can significantly impact the dissolution and absorption of poorly soluble drugs. Standardize the feeding conditions of the animals (e.g., fasted or fed a specific diet). | | First-pass metabolism | this compound derivatives can be extensively metabolized in the gut wall and liver. Consider co-administration with inhibitors of relevant enzymes (e.g., UGTs, SULTs) in preclinical studies to understand the extent of first-pass metabolism. | | P-glycoprotein (P-gp) efflux | If the derivative is a substrate for P-gp, its absorption will be limited. Co-administration with a P-gp inhibitor (e.g., verapamil) can help determine the role of efflux. | | Gastrointestinal motility | Differences in gastric emptying and intestinal transit times can affect absorption. Ensure consistent handling and dosing procedures for all animals. |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Materials:
-
This compound derivative
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., soy lecithin)
-
Ultrapure water
Procedure:
-
Preparation of the Oil Phase:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound derivative in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in ultrapure water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the melted oil phase under high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5). The homogenizer should be pre-heated to the same temperature.
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant.
-
Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Materials:
-
This compound derivative
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 20)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the this compound derivative in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add water dropwise while vortexing and observe the formation of a microemulsion.
-
Construct a phase diagram to identify the self-microemulsifying region.
-
-
Preparation of the SMEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them until a clear and homogenous liquid is formed.
-
Dissolve the this compound derivative in this mixture with gentle heating and stirring if necessary.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to water with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Determine the droplet size and PDI of the resulting microemulsion using DLS.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 3: Preparation of a Solid Dispersion by Spray Drying
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
Procedure:
-
Preparation of the Spray Solution:
-
Dissolve both the this compound derivative and the polymer in the selected solvent. Ensure a clear solution is obtained.
-
-
Spray Drying Process:
-
Set the parameters of the spray dryer, including the inlet temperature, feed pump rate, and atomizing air flow. These parameters will need to be optimized for each specific formulation.
-
Pump the solution through the nozzle of the spray dryer. The solvent rapidly evaporates, forming solid particles.
-
-
Collection and Post-Drying:
-
Collect the dried powder from the cyclone separator.
-
Further dry the powder in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Solid-State Characterization: Use DSC and X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug in the solid dispersion.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
-
Protocol 4: In Vitro Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative and to investigate the potential for P-glycoprotein (P-gp) mediated efflux.
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound solution to the apical (A) chamber.
-
At predetermined time points, collect samples from the basolateral (B) chamber and replace with fresh transport buffer.
-
-
Efflux Assay (Basolateral to Apical - B to A):
-
In a separate set of wells, add the test compound solution to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
P-gp Inhibition (Optional):
-
To investigate P-gp mediated efflux, perform the A to B and B to A transport studies in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Sample Analysis:
-
Quantify the concentration of the this compound derivative in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp mediated transport.
-
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model this compound Derivative
| Formulation Strategy | Particle/Droplet Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release at 2h (%) | Fold Increase in Oral Bioavailability (AUC) |
| Unformulated Drug | > 5000 | N/A | N/A | < 10 | 1 (Reference) |
| Solid Lipid Nanoparticles (SLNs) | 150 ± 20 | 85 ± 5 | 10 ± 1 | 60 ± 8 | 4.5 |
| SMEDDS | 30 ± 5 | N/A | 5 ± 0.5 | 95 ± 5 | 6.2 |
| Solid Dispersion (Spray Dried) | N/A | N/A | 20 ± 2 | 80 ± 6 | 5.1 |
| Cyclodextrin Complex | N/A | N/A | 15 ± 1 | 90 ± 7 | 3.8 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific this compound derivative and formulation components.
Visualizations
Experimental Workflow for Developing an Enhanced Formulation
References
- 1. FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible [drug-dev.com]
- 2. kinampark.com [kinampark.com]
- 3. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Evaluation of Self-Microemulsifying Drug Delivery System for Improving Oral Absorption of Poorly Water-Soluble Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. The dissolution of p-methoxythis compound-β-cyclodextrin inclusion complex produced with microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unime.it [iris.unime.it]
- 11. Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of this compound/Randomly Methylated β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Properties of Cinnamic Acid and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of two prominent phenolic compounds, cinnamic acid and ferulic acid. By examining experimental data from various antioxidant assays and exploring their underlying molecular mechanisms, this document aims to furnish researchers with a comprehensive understanding of their respective free-radical scavenging capabilities and therapeutic potential.
Executive Summary
This compound and its hydroxylated derivative, ferulic acid, are both recognized for their antioxidant properties. However, their efficacy varies depending on the specific antioxidant assay and the structural nuances between the two molecules. This guide synthesizes quantitative data from DPPH, ABTS, FRAP, and ORAC assays, details the experimental protocols for these methods, and visually represents the key signaling pathways involved in their antioxidant action.
Data Presentation: A Quantitative Comparison
The antioxidant capacities of this compound and ferulic acid have been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a basis for comparison. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | DPPH IC50 (µg/mL) | Reference |
| This compound | 0.18 | [1] |
| Ferulic Acid | ~2.9 - 12.0 | [2] |
Table 1: Comparative DPPH Radical Scavenging Activity (IC50)
| Compound | ABTS IC50 (µM) | Reference |
| Ferulic Acid | 12 | [2] |
Table 2: Comparative ABTS Radical Scavenging Activity (IC50)
| Compound | FRAP Value (µM Fe(II)) | Reference |
| Ferulic Acid | ~40-100 (concentration dependent) | [3] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Ferulic Acid
| Compound | ORAC Value (µmol TE/g) | Reference |
| Ferulic Acid | ~30-70 | [3][4] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Ferulic Acid
Signaling Pathway Analysis
Both this compound and ferulic acid exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Ferulic Acid's Modulation of the Nrf2 Pathway:
Ferulic acid is a well-documented activator of the Nrf2 signaling pathway.[6][7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, ferulic acid can promote the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's endogenous antioxidant defenses.[8]
This compound's Role in Nrf2 Activation:
Recent studies have also implicated this compound as an activator of the Nrf2 pathway.[9][10] Similar to ferulic acid, this compound can induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant gene expression. This mechanism contributes to its protective effects against oxidative stress-induced cellular damage.[9][11]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[9]
-
Prepare various concentrations of the test compounds (this compound and ferulic acid) in a suitable solvent.[9]
-
Add a specific volume of the test compound solution to the DPPH solution.[9]
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[9]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][10]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]
-
Add a specific volume of the test compound at various concentrations to the diluted ABTS•+ solution.[10]
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[12]
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).[14][15]
-
Warm the FRAP reagent to 37°C.[15]
-
Add a small volume of the test sample to a larger volume of the FRAP reagent.[15]
-
Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).[14]
-
Measure the absorbance of the blue-colored solution at 593 nm.[11]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as µmol Fe(II) equivalents or Trolox equivalents per gram of sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Procedure:
-
Prepare a working solution of a fluorescent probe, such as fluorescein, in a phosphate buffer (e.g., 75 mM, pH 7.4).[7][16]
-
In a multi-well plate, add the test sample at various concentrations, the fluorescent probe, and a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17][18]
-
The reaction is typically carried out at 37°C.[16]
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.[17]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank (without antioxidant) from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as µmol of Trolox equivalents (TE) per gram or liter of the sample.[7]
Conclusion
Both this compound and ferulic acid demonstrate significant antioxidant potential. The available data suggests that ferulic acid generally exhibits stronger antioxidant activity, which is attributed to its specific chemical structure. Both compounds are capable of modulating the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. The provided experimental protocols and workflow diagrams offer a practical guide for researchers aiming to further investigate and compare the antioxidant properties of these and other phenolic compounds. Future research should focus on direct, head-to-head comparative studies under standardized conditions to provide a more definitive ranking of their antioxidant efficacy.
References
- 1. iomcworld.com [iomcworld.com]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. 3.4.4. ABTS Assay [bio-protocol.org]
- 13. ABTS radical scavenging assay [bio-protocol.org]
- 14. ultimatetreat.com.au [ultimatetreat.com.au]
- 15. 4.5. The Ferric Reducing Antioxidant Power (The FRAP Assay) [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to the Anti-inflammatory Efficacy of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents. Their diverse chemical structures contribute to a wide range of biological activities, with many derivatives exhibiting potent inhibition of key inflammatory mediators. This guide provides an objective comparison of the anti-inflammatory efficacy of various this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Quantitative Efficacy Comparison
The anti-inflammatory potential of this compound derivatives can be quantified by their ability to inhibit enzymes and signaling molecules crucial to the inflammatory cascade. The following tables summarize the inhibitory concentrations (IC50) and percentage of inhibition for various derivatives against key targets.
Table 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) | Reference |
| Compound 9 | - | 3.0 ± 0.3 | - | [1] |
| Compound 10 | - | 2.4 ± 0.6 | - | [1] |
| Compound 23 | - | 1.09 ± 0.09 | - | [1] |
| Compound 4b | - | - | 4.5 | [2] |
| Compound 4g | - | - | 4.5 | [2] |
| Compound 6a | - | - | 5.0 | [2] |
| Compound 3i | - | - | 7.4 | [3] |
Note: "-" indicates data not reported in the cited source.
Table 2: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide
| Compound/Derivative | Target | Inhibition | Concentration | Reference |
| Ferulic Acid | TNF-α | 30-40% | 10 µM | [4] |
| Ferulic Acid | IL-6 | 60-75% | 10 µM | [4] |
| Caffeic Acid | TNF-α | 30-40% | 10 µM | [4] |
| Caffeic Acid | IL-6 | 60-75% | 10 µM | [4] |
| p-Coumaric Acid | TNF-α | 30-40% | 10 µM | [4] |
| p-Coumaric Acid | IL-6 | 60-75% | 10 µM | [4] |
| Javamide-II | IL-6 | IC50 of 0.8 µM | - | [5] |
| Ursodeoxycholic acid-cinnamic acid hybrid (2m) | Nitric Oxide (NO) | IC50 = 7.70 µM | - |
Key Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of this compound derivatives are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways regulate the expression of numerous pro-inflammatory genes.
Experimental Protocols
Standardized in vitro assays are essential for the comparative evaluation of anti-inflammatory agents. Below are detailed methodologies for two key experiments.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.
Detailed Steps:
-
Reagent Preparation: All reagents, including the COX-2 enzyme, arachidonic acid substrate, and assay buffer, are prepared according to the manufacturer's instructions and brought to the appropriate temperature.
-
Compound Preparation: this compound derivatives and control compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
Assay Plate Setup: In a 96-well plate, the assay buffer, heme, and COX-2 enzyme are added to the appropriate wells.
-
Inhibitor Addition: The prepared this compound derivatives, a known COX-2 inhibitor (positive control), and the vehicle control are added to their respective wells.
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the arachidonic acid substrate to all wells.
-
Detection: The peroxidase activity of COX-2 is measured immediately using a plate reader. This is typically done by monitoring the oxidation of a chromogenic or fluorogenic substrate.
-
Data Analysis: The percentage of COX-2 inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Suppression Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates at an appropriate density. The cells are allowed to adhere overnight.
-
Compound Treatment: The cultured cells are pre-treated with various concentrations of the this compound derivatives or a vehicle control for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A set of untreated cells serves as a negative control.
-
Incubation: The plates are incubated for an extended period (e.g., 24 hours) to allow for nitric oxide production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The amount of nitrite in the treated samples is compared to the LPS-stimulated control to determine the percentage of nitric oxide suppression. The IC50 value can be calculated by plotting the percentage of inhibition against the compound concentration. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.
This guide provides a foundational comparison of the anti-inflammatory efficacy of this compound derivatives. Further research and standardized testing will continue to elucidate the full therapeutic potential of this versatile class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–this compound Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of trans-Cinnamic Acid and cis-Cinnamic Acid
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of the geometric isomers of cinnamic acid, supported by experimental data and detailed methodologies.
This compound, a naturally occurring aromatic carboxylic acid, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. While the trans isomer is the more common and thermodynamically stable form, emerging research indicates that the cis isomer often exhibits distinct and sometimes more potent biological activities. This guide provides an objective comparison of the biological activities of these two isomers, focusing on their antimicrobial, anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory properties. The information presented is curated to aid researchers, scientists, and drug development professionals in understanding the therapeutic potential of each isomer.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the biological activities of trans- and cis-cinnamic acid.
| Table 1: Antimicrobial Activity | ||
| Microorganism | trans-Cinnamic Acid (MIC/MBC) | cis-Cinnamic Acid (MIC/MBC) |
| Mycobacterium tuberculosis (MDR strain) | 2.0 mM (MBC)[1] | 16.9 µM (MBC)[1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A lower value indicates higher potency.
| Table 2: Anticancer Activity | |||
| Cell Line | Activity Metric | trans-Cinnamic Acid | cis-Cinnamic Acid |
| Human Lung Adenocarcinoma (A549) | Inhibition of Invasion | 100 µM (significant reduction)[2][3] | 50 µM (significant reduction)[2][3] |
| Table 3: Antiseizure and Antinociceptive Activity of this compound Conjugates | ||
| Activity | trans-Isomer Conjugates | cis-Isomer Conjugates |
| Antiseizure (psychomotor seizures) | Ineffective | Effective |
| Antiseizure (maximal electroshock test) | Less active | More active |
| Antinociceptive | Less effective | Significantly stronger effect |
Data from a study on this compound-conjugated peptides.
Key Biological Activities: A Detailed Comparison
Antimicrobial Activity
One of the most striking differences in the biological activity of the this compound isomers is observed in their antimicrobial effects. Notably, cis-cinnamic acid has demonstrated significantly greater potency against a multidrug-resistant strain of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The minimum bactericidal concentration (MBC) for the cis isomer was found to be approximately 120 times lower than that of the trans isomer, indicating a profound stereospecificity in its antibacterial action[1]. This suggests that the spatial arrangement of the functional groups in the cis configuration is crucial for its interaction with bacterial targets.
Anticancer Activity
In the realm of oncology, both isomers have shown promise in inhibiting cancer cell invasion, a critical step in metastasis. A comparative study on human lung adenocarcinoma (A549) cells revealed that both trans- and cis-cinnamic acid could dose-dependently reduce the activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for breaking down the extracellular matrix and facilitating cancer cell invasion[2][3]. Importantly, cis-cinnamic acid exhibited this inhibitory effect at a lower concentration (50 µM) compared to its trans counterpart (100 µM), suggesting a higher potency in preventing cancer cell motility and invasion[2][3].
Anti-inflammatory Activity
This compound and its derivatives are known to possess anti-inflammatory properties, primarily through the modulation of the nuclear factor kappa B (NF-κB) signaling pathway[4]. The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct comparative studies on the anti-inflammatory effects of the two isomers are limited, the differential impact on other biological activities suggests that their anti-inflammatory profiles may also vary. Further research is needed to quantify the specific inhibitory concentrations (IC50) of each isomer on inflammatory markers like nitric oxide (NO) and pro-inflammatory cytokines.
Antioxidant Activity
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation. This compound is known to be a mixed-type inhibitor of tyrosinase[5]. The inhibitory kinetics, including the inhibition constant (Ki), can be influenced by the structure of the inhibitor. While studies have explored the tyrosinase inhibitory effects of various this compound derivatives, a direct comparison of the Ki values for the trans and cis isomers of this compound is needed to fully understand their potential as skin-lightening agents.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Preparation of Test Compounds: Serial twofold dilutions of trans- and cis-cinnamic acid are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the test compound is inoculated with the bacterial suspension. Control wells (broth with inoculum but no compound, and broth alone) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC: To determine the Minimum Bactericidal Concentration, an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.
Cell Invasion Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of compounds on the invasive potential of cancer cells.
-
Cell Culture: Human lung adenocarcinoma (A549) cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Preparation of Inserts: The upper chambers of Boyden chamber inserts (with an 8 µm pore size polycarbonate membrane) are coated with Matrigel, a basement membrane matrix.
-
Cell Seeding and Treatment: A549 cells are serum-starved and then seeded into the upper chambers of the inserts in a serum-free medium containing various concentrations of trans- or cis-cinnamic acid. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cell invasion through the Matrigel-coated membrane.
-
Quantification of Invasion: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of invading cells in the treated groups is compared to the untreated control group.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Antioxidant and Hypolipidemic Activities of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on the effectiveness of cis- and trans-form of this compound treatments for inhibiting invasive activity of human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tyrosinase and antimelanogenic effect of this compound derivatives from Prunus mahaleb L.: Phenolic composition, isolation, identification and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Cinnamic Acid Amides in Oncology
A comprehensive analysis of cinnamic acid amides reveals key structural determinants for their anticancer efficacy, offering a roadmap for future drug development. These compounds, derived from a naturally occurring scaffold, demonstrate potent activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in the design of next-generation anticancer agents.
This compound and its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The inherent versatility of the this compound structure, featuring a phenyl ring, a reactive α,β-unsaturated carbonyl system, and a carboxylic acid moiety, allows for extensive chemical modification, making it an attractive scaffold for developing novel therapeutics. Among these derivatives, this compound amides have emerged as a particularly promising class of anticancer agents, exhibiting significant cytotoxicity against various cancer cell lines.[1] Understanding the intricate relationship between their chemical structure and biological activity is paramount for optimizing their therapeutic potential.
Comparative Anticancer Activity of this compound Amides
The anticancer efficacy of this compound amides is profoundly influenced by the nature and position of substituents on both the phenyl ring and the amide nitrogen. The following tables summarize the in vitro cytotoxic activity (IC50 values) of a selection of this compound amides against various human cancer cell lines, providing a quantitative comparison of their performance.
| Compound ID | Phenyl Ring Substitution | Amide Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Hydroxy | N-methyl | A-549 (Lung) | 11.38 | [2] |
| 2 | 4-Hydroxy | N-ethyl | A-549 (Lung) | - | [2] |
| 3 | 4-Hydroxy | N-propyl | A-549 (Lung) | - | [2] |
| 4 | 4-Hydroxy | N-butyl | A-549 (Lung) | - | [2] |
| 5 | 4-Hydroxy, 3-Methoxy | N-methyl | A-549 (Lung) | 10.36 | [2] |
| 6 | 4-Hydroxy, 3-Methoxy | N-ethyl | A-549 (Lung) | - | [2] |
| 7 | 4-Hydroxy, 3-Methoxy | N-propyl | A-549 (Lung) | - | [2] |
| 8 | 4-Hydroxy, 3-Methoxy | N-butyl | A-549 (Lung) | - | [2] |
| 9 | 3,4,5-Trimethoxy | N-methyl | A-549 (Lung) | 11.06 | [2] |
| 10 | 3,4,5-Trimethoxy | N-ethyl | A-549 (Lung) | - | [2] |
| 11 | 3,4,5-Trimethoxy | N-propyl | A-549 (Lung) | - | [2] |
| 12 | 3,4,5-Trimethoxy | N-butyl | A-549 (Lung) | >25 | [2] |
| Compound ID | Phenyl Ring Substitution | Amide Moiety | Cancer Cell Line | IC50 (µM) | Reference |
| C1 | Unsubstituted | N-benzyl | HeLa (Cervical) | 102 | [3] |
| C2 | Unsubstituted | N-(4-cyanobenzyl) | HeLa (Cervical) | 42 | [3] |
| C3 | Unsubstituted | N-(4-cyanobenzyl) | K562 (Leukemia) | 48 | [3] |
| C4 | Unsubstituted | N-(4-cyanobenzyl) | Fem-x (Melanoma) | 55 | [3] |
| C5 | Unsubstituted | N-(4-cyanobenzyl) | MCF-7 (Breast) | 69 | [3] |
Key Mechanistic Insights: Signaling Pathways and Cellular Effects
This compound amides exert their anticancer effects through the modulation of several critical cellular pathways, primarily leading to apoptosis and cell cycle arrest.
Induction of Apoptosis via the TNFA-TNFR1 Pathway
A significant mechanism of action for some this compound derivatives is the induction of the extrinsic apoptotic pathway mediated by Tumor Necrosis Factor Alpha (TNFα) and its receptor, TNFR1.[4] The binding of TNFα to TNFR1 initiates a signaling cascade that results in the activation of caspase-8 and subsequent executioner caspases, culminating in programmed cell death.
Inhibition of Matrix Metalloproteinase-9 (MMP-9)
Several studies have implicated the inhibition of Matrix Metalloproteinase-9 (MMP-9) as a key target for the anticancer activity of this compound amides.[5] MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), a process that is essential for tumor invasion and metastasis.[6][7] The expression of MMP-9 is often upregulated in cancer cells through signaling pathways such as the MEK/ERK pathway.[5] By inhibiting MMP-9, this compound amides can potentially suppress cancer cell migration and invasion.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cinnamic Acid and Its Esters: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial spectrum of cinnamic acid and its ester derivatives, supported by experimental data. The following sections detail their efficacy against various microorganisms, the methodologies used for these assessments, and the underlying mechanism of action.
Comparative Antimicrobial Spectrum
This compound and its esters exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Generally, esterification of the carboxylic acid group of this compound enhances its antimicrobial efficacy. This is attributed to the increased lipophilicity of the ester derivatives, which facilitates their passage across the microbial cell membrane.
The antimicrobial potency is influenced by the nature of the alkyl or aryl group in the ester. A systematic study by de Oliveira et al. (2023) provides a clear comparison of the Minimum Inhibitory Concentrations (MICs) of this compound and a series of its synthetic esters against a panel of bacteria and fungi. The results demonstrate that while this compound itself shows limited activity, its ester derivatives, such as methyl cinnamate, ethyl cinnamate, and butyl cinnamate, are significantly more potent. In general, the ester derivatives were found to be more bioactive than the amide derivatives.[1]
The following table summarizes the MIC values of this compound and its representative esters against selected microorganisms, highlighting the enhanced activity of the ester forms.
| Compound | Staphylococcus aureus (ATCC 35903) MIC (µM) | Staphylococcus epidermidis (ATCC 12228) MIC (µM) | Pseudomonas aeruginosa (ATCC 25853) MIC (µM) | Candida albicans (ATCC 76485) MIC (µM) | Aspergillus flavus (LM-171) MIC (µM) |
| This compound | >1578.16 | >1578.16 | >1578.16 | >1578.16 | >1578.16 |
| Methyl Cinnamate | 1578.16 | 1578.16 | 1578.16 | 789.19 | 1578.16 |
| Ethyl Cinnamate | 1452.72 | 1452.72 | 1452.72 | 726.36 | 1452.72 |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 | 626.62 | 626.62 |
| Decyl Cinnamate | 550.96 | 550.96 | 550.96 | >550.96 | >550.96 |
| Benzyl Cinnamate | 537.81 | 537.81 | 1075.63 | >1075.63 | >1075.63 |
Data sourced from de Oliveira, J. P., et al. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Pharmaceuticals, 16(2), 299.[1][2]
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of action for this compound and its esters involves the disruption of the microbial cell membrane.[2][3][4] This process leads to a cascade of events that ultimately result in cell death. The increased lipophilicity of the ester derivatives allows them to readily intercalate into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to several detrimental effects:
-
Increased Membrane Permeability: The presence of these compounds in the membrane creates pores or channels, leading to an increase in its permeability.[4]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., K+), ATP, nucleic acids, and amino acids.
-
Depolarization of Membrane Potential: The disruption of the ion gradient across the membrane leads to its depolarization, which interferes with crucial cellular processes like ATP synthesis and transport.
-
Inhibition of Cellular Enzymes: The altered membrane environment can inhibit the function of membrane-bound enzymes, such as ATPases, which are vital for cellular energy metabolism.[5]
-
Morphological Changes: The damage to the cell membrane results in visible morphological changes, including cell shrinkage and lysis.[4]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of antimicrobial action of this compound esters.
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method. This is a standardized and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.
Broth Microdilution Method for MIC Determination
1. Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to achieve a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The standardized inoculum is then further diluted in the broth to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
2. Preparation of Test Compounds:
-
A stock solution of the test compound (this compound or its ester) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
For lipophilic compounds like this compound esters, a surfactant such as Tween 80 may be added to the growth medium to prevent adsorption to the plastic microplate.[6]
3. Serial Dilution in Microtiter Plate:
-
A 96-well microtiter plate is used for the assay.
-
A two-fold serial dilution of the test compound is performed directly in the wells of the plate using the appropriate broth. This creates a range of decreasing concentrations of the compound.
4. Inoculation and Incubation:
-
A standardized volume of the microbial inoculum is added to each well containing the diluted test compound.
-
Control wells are included: a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
5. Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
The following diagram outlines the general workflow for the broth microdilution assay:
Caption: Workflow of the broth microdilution method for MIC determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Compounds (p-Coumaric, Ferulic, and p-Methoxythis compound) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii [mdpi.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different synthesis routes for cinnamic acid
Cinnamic acid, a naturally occurring aromatic organic acid, serves as a vital precursor in the pharmaceutical, cosmetic, and fragrance industries. Its synthesis has been approached through various chemical reactions, each with distinct advantages and drawbacks. This guide provides a detailed head-to-head comparison of four prominent synthesis routes: the Perkin reaction, Knoevenagel condensation, Claisen-Schmidt condensation, and the Heck reaction. This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis routes to this compound, providing a clear comparison of their efficiency and reaction conditions.
| Synthesis Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reactants | Catalyst/Reagent |
| Perkin Reaction | 4.98 - 72%[1][2] | 1 - 8 hours[1][2] | 70 - 180[1][2] | Benzaldehyde, Acetic Anhydride | Sodium Acetate or Potassium Acetate[1][2] |
| Knoevenagel Condensation | 73 - 90%[3][4] | Minutes to several hours | Room Temp. to 140 | Benzaldehyde, Malonic Acid | Weak bases (e.g., piperidine, pyridine), Ammonium bicarbonate[3][4] |
| Claisen-Schmidt Condensation | ~78% (for esters)[5] | Several hours | 25 - 55 | Benzaldehyde, Acetic Acid Ester | Strong base (e.g., Sodium metal, Sodium methoxide)[5][6] |
| Heck Reaction | Up to 96%[7] | ~25 minutes[7] | 150 | Aryl halide (e.g., Iodobenzene), Acrylic Acid | Palladium catalyst (e.g., Palladacycle)[7][8] |
Synthesis Pathway Diagrams
The following diagrams illustrate the chemical transformations involved in each synthesis route.
References
- 1. scispace.com [scispace.com]
- 2. A Novel Approach in this compound Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy this compound using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. asianpubs.org [asianpubs.org]
Cinnamic Acid Derivatives as Enzyme Inhibitors: A Comparative Docking Analysis
A deep dive into the molecular interactions and inhibitory potential of cinnamic acid derivatives against key enzymatic targets reveals promising avenues for drug discovery. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.
This compound and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] At the heart of these therapeutic effects lies their ability to interact with and modulate the activity of various enzymes implicated in disease pathogenesis. This guide synthesizes findings from several key studies to offer a comparative perspective on the docking of this compound derivatives to prominent enzyme targets.
Comparative Inhibitory Activity and Binding Affinities
The inhibitory potential of this compound derivatives has been evaluated against several key enzymes, including cyclooxygenases (COX-1 and COX-2), lipoxygenase (LOX), matrix metalloproteinase-9 (MMP-9), and New Delhi metallo-beta-lactamase-1 (NDM-1). The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of different derivatives.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes are pivotal in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Binding Affinity (kcal/mol) | Key Interactions | Reference |
| Caffeic acid ethyl ester | COX-1 | - | - | - | [3] |
| Caffeic acid diethyl ester (CA-DE) | COX-2 | - (88.5% inhibition at 100 µM) | - | H-bonds with Tyr355, Arg120, Tyr385 | [3] |
| Dioxomethylene substituted derivative | COX-1 | - | -7.0 | Interacts with Arginine residue | [4] |
| Compound 9 | COX-2 | 3.0 ± 0.3 | - | - | [5] |
| Compound 10 | COX-2 | 2.4 ± 0.6 | - | - | [5] |
| Compound 23 | COX-2 | 1.09 ± 0.09 | - | - | [5] |
Note: A lower IC50 value indicates greater potency. A more negative binding affinity (in kcal/mol) indicates a stronger interaction between the ligand and the enzyme.
Lipoxygenase (LOX) Inhibition
Lipoxygenases are another class of enzymes involved in the inflammatory cascade, catalyzing the production of leukotrienes.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Binding Affinity (kcal/mol) | Key Interactions | Reference |
| Compound 4ii | Soybean LOX | Potent inhibitor | -6.8 | - | [1][6] |
| Compound 3i | Soybean LOX | 7.4 | - | Allosteric interactions | [7][8] |
| Compound 1i | Soybean LOX | - | - | - | [1] |
| Compound 2i | Soybean LOX | - | - | - | [1] |
| Compound 4b | Soybean LOX | 4.5 | - | - | [9] |
| Compound 4g | Soybean LOX | 4.5 | -9.2 | Hydrophobic interactions with Val126, Tyr525, Lys526, Arg533, Trp772; π-cation interaction with Lys526 | [9] |
| Compound 6a | Soybean LOX | 5.0 | - | - | [9] |
Matrix Metalloproteinase-9 (MMP-9) Inhibition
MMP-9 is a key enzyme involved in tissue remodeling and is often overexpressed in cancer, contributing to tumor invasion and metastasis.[10][11]
| Compound/Derivative | Target Enzyme | IC50 (µM) | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Compound 5 | MMP-9 | 10.36 | - | - | [10][11] |
| Cynarin | MMP-9 | - | -14.68 | 17.37 pM | [12] |
| Chlorogenic acid | MMP-9 | - | -12.62 | 557.56 pM | [12] |
| Rosmarinic acid | MMP-9 | - | -11.85 | - | [12] |
New Delhi Metallo-beta-lactamase-1 (NDM-1) Inhibition
NDM-1 is a bacterial enzyme that confers resistance to a broad range of beta-lactam antibiotics.
| Compound/Derivative | Target Enzyme | Activity | Binding Affinity | Reference |
| TA7 | NDM-1 | Better than standard (Azetreonam) | Better than standard | [13][14] |
| TA9 | NDM-1 | Better than standard (Azetreonam) | Better than standard | [13][14] |
| TA8 | NDM-1 | Equal to standard (Azetreonam) | Equal to standard | [13][14] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies for molecular docking and in vitro enzyme assays.
Molecular Docking Simulation
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a ligand to a target protein.
General Workflow:
-
Protein Preparation: The three-dimensional structure of the target enzyme is obtained from a protein database (e.g., Protein Data Bank - PDB). Water molecules and existing ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, PyMOL) is used to place the ligand into the active site of the protein and calculate the binding affinity.[6][10] The software explores various conformations and orientations of the ligand within the binding pocket.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
Specific Parameters from Cited Studies:
-
MMP-9 Docking: AutoDock Vina was used to explore the binding interactions of designed compounds in the binding site of MMP-9. The poses with the most favorable binding energy (ΔG, kcal/mol) were selected, and the interactions were further explored using PyMOL.[10]
-
COX-1 Docking: Molecular docking was performed on the active sites of the human cyclooxygenase-1 (COX-1) enzyme (PDB ID: 6Y3C).[4]
-
Glucosyltransferase (GTFase) Docking: The AutoDock tool was utilized to examine the binding affinity of this compound derivatives to the GTFase active site.[15]
In Vitro Enzyme Inhibition Assays
In vitro assays are conducted to experimentally validate the inhibitory activity of the compounds predicted by docking studies.
-
COX Inhibition Assay (Whole Blood Assay): This assay measures the inhibition of COX-1 and COX-2 enzymes in human whole blood. The production of prostaglandins, the products of the COX-catalyzed reaction, is quantified to determine the inhibitory activity of the test compounds.[3]
-
Lipoxygenase (LOX) Inhibition Assay: The inhibitory activity against soybean lipoxygenase is evaluated using a UV-based enzyme assay.[1] The assay measures the change in absorbance resulting from the enzymatic reaction.
-
MTT Assay for Cytotoxicity (MMP-9 related): The cytotoxicity of the synthesized this compound derivatives against a human lung cancer cell line (A-549) was evaluated using the MTT assay. This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[10][11]
-
NDM-1 Inhibitory Activity: The inhibitory activity of the synthesized this compound derivatives against NDM-1 was tested, with aztreonam used as a standard antibiotic.[13][14]
Visualizing Molecular Interactions and Pathways
Diagrams are essential for understanding the complex relationships in biological systems and experimental procedures. The following visualizations, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the Arachidonic Acid Cascade by this compound Derivatives.
Caption: A typical workflow for identifying and validating enzyme inhibitors.
References
- 1. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxythis compound as a novel scaffold for the development of cyclooxygenase-2 inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New phenolic this compound derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel this compound Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 7. multi-target-cinnamic-acids-for-oxidative-stress-and-inflammation-design-synthesis-biological-evaluation-and-modeling-studies - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–this compound Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. [PDF] Docking, synthesis and NDM-1 inhibitory activity of some novel this compound derivatives | Semantic Scholar [semanticscholar.org]
- 15. Identification of Potential Glucosyltransferase Inhibitors from this compound Derivatives Using Molecular Docking Analysis: A Bioinformatics Study [ajcmi.umsha.ac.ir]
Safety Operating Guide
Proper Disposal of Cinnamic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of cinnamic acid, safeguarding both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
| Personal Protective Equipment (PPE) for this compound Disposal |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Protective Clothing |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its entry into drains and waterways.[2][3][5][6] The recommended method of disposal is through a licensed professional waste disposal service.
Step 1: Collection and Storage of this compound Waste
-
Solid Waste:
-
Solutions:
-
Absorb liquid solutions containing this compound with an inert material (e.g., vermiculite, dry sand).
-
Transfer the absorbed material into a suitable, labeled, and sealed container.
-
-
Contaminated Materials:
-
Dispose of any contaminated items, such as gloves, filter paper, and weighing boats, as this compound waste.[1]
-
Contaminated packaging should also be treated as unused product and disposed of accordingly.
-
Step 2: Arranging for Professional Disposal
-
Contact a Licensed Waste Disposal Company: Engage a certified waste management contractor to handle the disposal of the collected this compound waste.[5][7]
-
Provide Necessary Information: Clearly communicate the nature of the waste to the disposal company. While this compound is not classified as dangerous goods for transport, accurate identification is crucial.[1]
-
Follow Regulatory Compliance: Ensure that all disposal activities adhere to federal, state, and local environmental regulations.[2][6][8]
Step 3: Recommended Disposal Method (for Professional Services)
The preferred method for the disposal of this compound is incineration.[1]
-
Incineration Protocol:
-
The material should be dissolved or mixed with a combustible solvent.
-
This mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[1]
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. tcichemicals.com [tcichemicals.com]
- 8. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
